Acetophenone-13C8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2-13C2)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-LLXNCONNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.090 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Acetophenone-13C8 in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acetophenone-13C8 is a stable isotope-labeled form of acetophenone, a simple aromatic ketone. In the landscape of scientific research, particularly in analytical chemistry and drug development, the application of isotopically labeled compounds is indispensable for achieving high accuracy and precision. This technical guide provides an in-depth exploration of the primary use of this compound in research, focusing on its role as an internal standard in quantitative mass spectrometry-based analysis.
Core Application: Internal Standard in Isotope Dilution Mass Spectrometry
The principal application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of unlabeled acetophenone. IDMS is a gold-standard analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample.[1] The labeled compound, in this case, this compound, exhibits nearly identical chemical and physical properties to the unlabeled analyte.[2][3] This co-elution during chromatographic separation and co-ionization in the mass spectrometer allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby significantly enhancing the accuracy and precision of the quantification.[4][5]
The eight 13C atoms in this compound result in a molecule that is 8 Daltons heavier than the natural acetophenone. This mass difference is easily resolved by a mass spectrometer, allowing for the independent measurement of the analyte and the internal standard.
Experimental Workflow for Quantitative Analysis using this compound
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analysis, such as in environmental monitoring or food safety testing.
Detailed Experimental Protocol: Quantification of Acetophenone in a Liquid Matrix
This section provides a generalized, detailed methodology for the quantification of acetophenone in a liquid sample (e.g., water or a beverage) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Preparation of Standards and Reagents
-
Stock Solutions: Prepare a stock solution of unlabeled acetophenone (e.g., 1 mg/mL in methanol) and a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of unlabeled acetophenone. Each calibration standard should also be spiked with a constant concentration of the this compound internal standard solution.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation
-
Spiking: To a known volume of the sample, add a precise amount of the this compound internal standard solution.
-
Extraction:
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the spiked sample onto the cartridge. Wash the cartridge to remove interferences. Elute the acetophenone and this compound with a suitable organic solvent (e.g., ethyl acetate).
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., dichloromethane) to the spiked sample. Vortex thoroughly and allow the layers to separate. Collect the organic layer.
-
-
Concentration: Evaporate the solvent from the eluate or organic layer under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, known volume of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode.
-
Oven Temperature Program: An initial temperature of 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.
-
Ions to Monitor:
-
For Acetophenone (unlabeled): m/z 120 (molecular ion), 105, 77.
-
For this compound: m/z 128 (molecular ion).
-
-
Data Analysis
-
Integrate the peak areas of the selected ions for both unlabeled acetophenone and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled acetophenone in the calibration standards.
-
Determine the concentration of acetophenone in the samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data Presentation
The following tables represent typical validation data for a quantitative method using a stable isotope-labeled internal standard, analogous to what would be expected for a method employing this compound.
Table 1: Calibration Curve for Acetophenone Quantification
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| R² | 0.9995 |
Table 2: Precision and Accuracy Data
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Precision (%RSD) | Accuracy (%) |
| Low | 3 | 2.95 ± 0.12 | 4.1 | 98.3 |
| Medium | 75 | 76.8 ± 2.5 | 3.3 | 102.4 |
| High | 400 | 395.2 ± 11.1 | 2.8 | 98.8 |
Potential Application in Metabolic Research
Should research necessitate the investigation of acetophenone's metabolic pathways, this compound would be an invaluable tool. By administering this compound to a biological system (e.g., cell culture or animal model), researchers could use mass spectrometry to identify and quantify metabolites that contain the 13C label, thereby elucidating the biotransformation pathways of acetophenone.
Hypothetical Metabolic Pathway Tracing
The diagram below illustrates a hypothetical workflow for tracing the metabolism of acetophenone using this compound.
Conclusion
This compound serves a critical and specialized role in modern scientific research. Its primary and well-established application is as an internal standard for the highly accurate and precise quantification of acetophenone using isotope dilution mass spectrometry. This is fundamental in various fields, including environmental analysis, food science, and pharmaceutical quality control. While its use in metabolic studies is less documented, its properties as a stable isotope-labeled compound make it a potentially powerful tool for elucidating the biotransformation pathways of acetophenone. The detailed protocols and conceptual workflows provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Acetophenone-13C8: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and applications of Acetophenone-13C8, a stable isotope-labeled compound integral to advancements in metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Core Physical and Chemical Properties
This compound is a heavy isotope-labeled form of acetophenone, where all eight carbon atoms are replaced with the 13C isotope. This isotopic enrichment makes it an invaluable tool for tracing metabolic pathways and quantifying metabolites in complex biological systems.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | 13C8H8O | [1][2] |
| Molecular Weight | 128.09 g/mol | [1][2] |
| Appearance | Brownish Oil | [3] |
| Melting Point | 19-20 °C | |
| Boiling Point | 202 °C | |
| Density | 1.097 g/mL at 25 °C | |
| Isotopic Purity | ≥99 atom % 13C | |
| Solubility | Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol | |
| Flash Point | 76.0 °C (closed cup) |
Applications in Research and Drug Development
This compound serves as a critical intermediate in the synthesis of other labeled compounds and as a tracer in metabolic studies.
Intermediate in Chemical Synthesis:
A primary application of this compound is as a precursor in the synthesis of Mandelic Acid-13C8. Labeled mandelic acid is utilized as a urinary antiseptic and as a biomarker for assessing occupational exposure to styrene.
Metabolic Tracing:
Stable isotope labeling with compounds like this compound is a powerful technique to elucidate metabolic pathways. By introducing the 13C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. This approach, often coupled with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the quantitative analysis of metabolic fluxes. While specific signaling pathways directly traced with this compound are not extensively documented in publicly available literature, its utility lies in broader metabolic flux analysis, aiding in the understanding of xenobiotic metabolism and the metabolic fate of drug candidates.
Experimental Protocols
Synthesis of this compound (General Procedure)
The synthesis of this compound can be achieved via a Friedel-Crafts acylation of Benzene-13C6 with a 13C-labeled acetylating agent.
Reaction:
Benzene-13C6 + Acetyl-1,2-13C2 chloride → this compound + HCl
Reagents:
-
Benzene-13C6
-
Acetyl-1,2-13C2 chloride (or Acetic-1,2-13C2 anhydride)
-
Anhydrous Aluminum Chloride (AlCl3) as a catalyst
-
Dichloromethane (or another suitable anhydrous solvent)
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Hydrochloric acid (for workup)
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Sodium bicarbonate solution (for neutralization)
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Anhydrous sodium sulfate (for drying)
Procedure:
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In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Add Benzene-13C6 to the flask.
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Slowly add Acetyl-1,2-13C2 chloride dropwise from the dropping funnel.
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After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash sequentially with water, sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Analysis of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl3).
-
1H NMR: The proton NMR spectrum will be simplified due to the 13C labeling of the aromatic ring and methyl group, showing characteristic splitting patterns from 1H-13C coupling.
-
13C NMR: The 13C NMR spectrum will show signals for all eight carbon atoms, with their chemical shifts being informative of their chemical environment. The high enrichment of 13C will result in complex 13C-13C coupling patterns.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, and then ramp to a final temperature (e.g., 250 °C).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Expected Fragmentation: The mass spectrum will show a molecular ion peak at m/z 128. The fragmentation pattern will be characteristic of acetophenone, with fragments showing the incorporation of 13C.
Visualizations
Synthesis of Mandelic Acid-13C8 from this compound
Caption: Workflow for the synthesis of Mandelic Acid-13C8.
General Workflow for 13C Metabolic Tracing
Caption: Conceptual workflow for a 13C metabolic tracing study.
References
An In-depth Technical Guide to the Safety and Handling of Acetophenone-13C8
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Acetophenone-13C8, a stable isotope-labeled analog of acetophenone. While this isotopologue is not expected to exhibit significantly different chemical reactivity or toxicity compared to its unlabeled counterpart, adherence to strict safety protocols is essential in a laboratory setting. This document summarizes key safety data, handling procedures, and emergency responses.
Chemical and Physical Properties
This compound is a derivative of acetophenone where all eight carbon atoms have been replaced with the carbon-13 isotope. This labeling is primarily for use in tracer studies and metabolic research, where it allows for the tracking of the molecule and its metabolites.
| Property | Value | Source |
| Molecular Formula | ¹³C₈H₈O | [1] |
| Molecular Weight | 128.09 g/mol | |
| Appearance | Brownish Oil | [1] |
| Boiling Point | 202 °C (literature) | |
| Melting Point | 19-20 °C (literature) | |
| Density | 1.097 g/mL at 25 °C | |
| Flash Point | 76.00 °C (closed cup) | |
| Solubility | Soluble in Acetone, Dichloromethane, Ethyl Acetate, and Methanol. Slightly soluble in water. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Acute Aquatic Hazard | 3 | H402: Harmful to aquatic life |
GHS Pictograms:
-
GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.
Signal Word: Warning
Experimental Protocols: Standard Handling and Safety Procedures
While specific experimental protocols for this compound are not detailed in publicly available safety documents, the following standard procedures for handling acetophenone and its derivatives should be strictly followed.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is 15-25 °C. Keep away from strong oxidizing agents.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Combustible liquid. Vapors are heavier than air and may spread along floors. In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full firefighting turnout gear.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.
Toxicological Information
The toxicological properties of this compound have not been fully investigated. The information provided is based on the non-isotopically labeled acetophenone.
| Toxicity Metric | Value | Species |
| LD50 Oral | 815 mg/kg | Rat |
| LC50 Inhalation | > 2.130 mg/L (8 h) | Rat |
| LD50 Dermal | 3300 mg/kg | Rat |
-
Acute Effects: Harmful if swallowed. Causes serious eye irritation. Acute exposure to vapors may cause skin irritation.
-
Chronic Effects: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.
Disposal Considerations
Dispose of contents/container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.
Caption: Logical workflow for the safe handling of this compound.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer for the most current and complete safety information. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.
References
Deconstructing the Certificate of Analysis for Acetophenone-¹³C₈: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the purity and isotopic labeling of a compound like Acetophenone-¹³C₈ is critical for its application in areas such as metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. The Certificate of Analysis (CoA) is the primary document that provides this crucial information. This in-depth guide explains the key components of a typical CoA for Acetophenone-¹³C₈, detailing the analytical methods used and the interpretation of the presented data.
Quantitative Data Summary
A Certificate of Analysis for Acetophenone-¹³C₈ quantifies its chemical and isotopic purity, as well as the presence of any impurities. The following tables summarize the typical data found on a CoA, providing a clear overview of the product's specifications and batch-specific results.
Table 1: General Properties and Identification
| Parameter | Specification |
| Chemical Formula | ¹³C₈H₈O |
| Molecular Weight | 128.09 g/mol |
| CAS Number | 1173022-59-7 |
| Appearance | Clear, colorless liquid |
Table 2: Purity and Composition
| Test | Method | Specification | Example Result |
| Chemical Purity | GC or HPLC | ≥ 99.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry or NMR | ≥ 99 atom % ¹³C | 99.2 atom % ¹³C |
| Isotopic Enrichment | Mass Spectrometry | M+8 | Conforms |
Table 3: Physical Properties
| Test | Method | Specification | Example Result |
| Refractive Index | Refractometry | 1.532 - 1.535 @ 20°C | 1.534 |
| Density | Pycnometry or Densitometry | 1.025 - 1.027 g/mL @ 20°C | 1.026 g/mL |
| Freezing Point | Thermometry | 18 - 20°C | 19.5°C |
Table 4: Residual Solvents
| Test | Method | Specification (ICH Q3C) | Example Result |
| Residual Solvents | Headspace GC-MS | Varies by solvent class | Complies |
Experimental Protocols
The data presented in the CoA is generated through a series of rigorous analytical tests. The methodologies for the key experiments are detailed below.
Chemical Purity Determination by Gas Chromatography (GC)
-
Principle: Gas chromatography separates volatile compounds in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The purity is determined by comparing the area of the main peak (Acetophenone-¹³C₈) to the total area of all peaks detected.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Methodology:
-
Sample Preparation: A dilute solution of Acetophenone-¹³C₈ is prepared in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the heated inlet of the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column (e.g., a DB-5 or equivalent). The oven temperature is programmed to ramp up to ensure efficient separation of any potential impurities.
-
Detection: As the separated components elute from the column, they are detected by the FID.
-
Quantification: The area of each peak is integrated, and the chemical purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Isotopic Purity and Enrichment by Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For Acetophenone-¹³C₈, this technique is used to confirm the incorporation of eight ¹³C atoms and to determine the percentage of molecules that are fully labeled.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and initial separation.
-
Methodology:
-
Ionization: The sample molecules are ionized, typically using Electron Impact (EI) ionization.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions.
-
Data Analysis: The mass spectrum will show a molecular ion peak at an m/z corresponding to the mass of Acetophenone-¹³C₈ (approximately 128 Da). The isotopic purity is determined by comparing the intensity of the peak for the fully labeled compound (M+8 relative to unlabeled acetophenone) to the intensities of peaks corresponding to molecules with fewer ¹³C atoms. The isotopic enrichment confirms that the primary labeled species is indeed the one with eight additional mass units.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Acetophenone-¹³C₈, ¹H NMR and ¹³C NMR are used to confirm the chemical structure and the position of the isotopic labels.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.
-
Spectral Interpretation:
-
¹H NMR: The proton spectrum will show characteristic signals for the aromatic and methyl protons. The coupling patterns will be significantly altered due to the presence of ¹³C atoms, leading to complex splitting patterns that confirm the labeling.
-
¹³C NMR: The carbon spectrum will show signals for each of the eight carbon atoms at their respective chemical shifts, confirming the integrity of the carbon skeleton.
-
-
Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
-
Principle: This method is used to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS system.
-
Instrumentation: A GC-MS system equipped with a headspace autosampler.
-
Methodology:
-
Sample Preparation: A precisely weighed amount of the Acetophenone-¹³C₈ sample is placed in a headspace vial and sealed.
-
Incubation: The vial is heated to a specific temperature for a set period to allow volatile solvents to partition into the headspace.
-
Injection: A sample of the headspace gas is automatically injected into the GC.
-
Analysis: The separation and detection are performed as described for GC-MS.
-
Quantification: The amounts of any detected solvents are calculated by comparison to a standard containing known concentrations of potential residual solvents, with limits set by guidelines such as ICH Q3C.[1][2]
-
Visualizing the Quality Control Workflow and Data Relationships
To better understand the logical flow of the analytical process and how different tests contribute to the final assessment of quality, the following diagrams are provided.
Caption: Quality control workflow for Acetophenone-¹³C₈.
Caption: Relationship between analytical tests and final product specification.
References
Early Studies of Acetophenone-13C8: A Technical Overview
Disclaimer: Access to the full text of specific early research articles involving Acetophenone-13C8 was limited. This guide, therefore, provides a comprehensive overview based on available information, focusing on the compound's properties and its likely applications in early scientific research, supplemented by a generalized experimental workflow.
Introduction to this compound
This compound is a stable isotope-labeled analog of acetophenone, a simple aromatic ketone. In this molecule, all eight carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This isotopic substitution renders the molecule chemically identical to its unlabeled counterpart but significantly heavier, a property that is crucial for its primary application in analytical chemistry. Early studies leveraging this compound would have focused on its utility as a tracer and an internal standard for highly sensitive and specific quantitative analyses.
Core Applications in Early Research
The predominant use of this compound in early scientific studies was likely as an internal standard in quantitative mass spectrometry-based analyses. The principle behind using a stable isotope-labeled internal standard is to correct for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision in measurements.
Key Research Areas:
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of acetophenone or structurally related drugs.
-
Biomarker Quantification: Measuring the concentration of acetophenone as a biomarker for exposure to environmental or industrial chemicals, such as styrene.
-
Metabolic Tracing: Following the metabolic fate of the carbon skeleton of acetophenone in biological systems.
Quantitative Data Summary
Experimental Protocols
A detailed experimental protocol from a specific early study cannot be cited. However, a general methodology for the use of this compound as an internal standard in a bioanalytical study is outlined below.
General Protocol for Quantification of Acetophenone in a Biological Matrix
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of unlabeled acetophenone into the blank biological matrix (e.g., plasma, urine). A fixed concentration of this compound is added to each calibration standard.
-
Sample Preparation:
-
An aliquot of the biological sample is taken.
-
A known amount of this compound solution (the internal standard) is added to the sample.
-
The sample is subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and the internal standard.
-
The extract is then evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
-
Analytical Method:
-
The prepared samples and calibration standards are analyzed by a chromatographic technique (e.g., Gas Chromatography or Liquid Chromatography) coupled to a Mass Spectrometer (GC-MS or LC-MS).
-
The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) transitions for both the unlabeled acetophenone and the this compound.
-
-
Data Analysis:
-
The peak areas for both the analyte and the internal standard are integrated.
-
A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
The concentration of the analyte in the unknown samples is calculated from the calibration curve using the measured peak area ratio.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative analysis using a stable isotope-labeled internal standard like this compound.
Caption: A generalized workflow for quantitative analysis using this compound.
Environmental Fate of Acetophenone-¹³C₈: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the environmental fate of acetophenone. As specific data for Acetophenone-¹³C₈ is not publicly available, this guide utilizes data for the unlabeled compound as a proxy. The potential influence of ¹³C isotopic labeling on the degradation rates is discussed based on established principles of kinetic isotope effects.
Executive Summary
This technical guide summarizes the current understanding of the environmental fate of Acetophenone-¹³C₈, a stable isotope-labeled compound used in various research and development applications. The primary degradation pathways for the parent compound, acetophenone, are microbial biodegradation and photodegradation. Hydrolysis is not considered a significant degradation pathway under typical environmental conditions. Acetophenone exhibits moderate mobility in soil, with its sorption behavior influenced by soil organic carbon content. While the ¹³C₈ labeling is not expected to alter the fundamental degradation pathways, it may lead to a slight decrease in the rates of reactions where carbon bond cleavage is the rate-determining step, a phenomenon known as the kinetic isotope effect.
Quantitative Data Summary
The following tables summarize the available quantitative data for the environmental fate of unlabeled acetophenone. This data serves as an estimate for the behavior of Acetophenone-¹³C₈.
Table 1: Biodegradation of Acetophenone
| Medium | Condition | Half-life (t½) | Reference |
| Water | Aerobic | 2 - 15 days | [1] |
| Water | Anaerobic | 20 - 60 days | [1] |
| Soil | Aerobic (surface) | 10 - 30 days | [1] |
| Soil | Aerobic (subsurface) | Months | [1] |
| Groundwater | - | 32 days | |
| River Water | - | 8 days | |
| Lake Water | - | 4.5 days |
Table 2: Photodegradation of Acetophenone
| Medium | Parameter | Value | Reference |
| Air | Atmospheric half-life (reaction with OH radicals) | ~6 days | |
| Water | Photolysis half-life | Hours to days | [1] |
| - | Triplet Quantum Yield | ~1.0 |
Note: The photodegradation half-life in water is highly dependent on factors such as water clarity, depth, and the presence of photosensitizers.
Table 3: Soil Sorption of Acetophenone
| Soil Type | Parameter | Value | Reference |
| Various | Log Koc | 1.23 - 1.98 | |
| Various | Koc | 10 - 270 |
Koc (Organic Carbon-Normalized Sorption Coefficient) indicates that acetophenone has very high to moderate mobility in soil.
Table 4: Hydrolysis of Acetophenone
| pH Range | Condition | Half-life (t½) | Reference |
| 5 - 9 | Environmental | Not a significant process |
Degradation Pathways and Mechanisms
The environmental degradation of acetophenone is primarily driven by biological and photochemical processes.
Biodegradation
Microorganisms in soil and water can utilize acetophenone as a carbon and energy source. The primary aerobic biodegradation pathway involves the oxidation of the acetyl group.
Under anaerobic conditions, the degradation of acetophenone is significantly slower and may proceed through different intermediates.
Photodegradation
Acetophenone absorbs ultraviolet (UV) radiation from sunlight, which can lead to its degradation in the atmosphere and surface waters. This process can occur through two main mechanisms:
-
Direct Photolysis: The direct absorption of photons by the acetophenone molecule, leading to its excitation and subsequent chemical transformation.
-
Indirect Photolysis: Reaction with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH).
Hydrolysis
Acetophenone is chemically stable in water and does not contain functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not considered a significant environmental fate process.
Influence of ¹³C₈ Isotopic Labeling: The Kinetic Isotope Effect (KIE)
The replacement of ¹²C with ¹³C in the acetophenone molecule can influence the rates of its degradation reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), arises because the heavier ¹³C isotope forms a slightly stronger chemical bond than ¹²C.
For a reaction to exhibit a significant KIE, the cleavage of a carbon bond must be involved in the rate-determining step of the reaction.
-
Biodegradation: The initial enzymatic attack on the acetophenone molecule, whether on the acetyl group or the aromatic ring, involves the breaking of C-H or C-C bonds. If this is the rate-limiting step, a primary KIE would be expected, leading to a slightly slower degradation rate for Acetophenone-¹³C₈ compared to its unlabeled counterpart. The magnitude of this effect is generally small for ¹³C.
-
Photodegradation: The initial absorption of light is a physical process and is not expected to show a significant KIE. However, subsequent bond-breaking reactions in the excited state could be subject to a KIE.
-
Hydrolysis and Sorption: These processes are not expected to show a significant KIE as they do not typically involve the cleavage of carbon bonds in the rate-determining step.
Experimental Protocols
The following sections outline the methodologies for key experiments used to assess the environmental fate of chemical substances, based on internationally recognized guidelines.
Ready Biodegradability - CO₂ Evolution Test (Based on OECD 301B)
This test evaluates the potential for "ready" aerobic biodegradation of a substance in an aqueous medium.
Methodology:
-
Preparation of Test Medium: A mineral medium containing essential inorganic salts is prepared. The test substance, Acetophenone-¹³C₈, is added to achieve a concentration corresponding to 10-20 mg of dissolved organic carbon (DOC) per liter.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.
-
Incubation: The test medium is inoculated and incubated in sealed vessels at a constant temperature (22 ± 2 °C) in the dark for 28 days. The vessels are continuously aerated with CO₂-free air.
-
CO₂ Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a series of absorption bottles containing a known concentration of a suitable absorbent (e.g., barium hydroxide or sodium hydroxide).
-
Analysis: The amount of CO₂ produced is determined by titrating the remaining absorbent or by measuring the total inorganic carbon (IC).
-
Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that would be produced if the test substance were completely mineralized. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO₂ evolution within a 10-day window during the 28-day test period.
Adsorption/Desorption Using a Batch Equilibrium Method (Based on OECD 106)
This test determines the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of a chemical.
Methodology:
-
Soil Selection and Characterization: A set of at least five different soil types with varying properties (e.g., organic carbon content, pH, clay content) are selected and characterized.
-
Test Solution Preparation: An aqueous solution of Acetophenone-¹³C₈ of known concentration is prepared, typically in 0.01 M CaCl₂ to maintain a constant ionic strength.
-
Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The mixture is agitated at a constant temperature in the dark until equilibrium is reached (preliminary tests determine the required equilibration time).
-
Phase Separation: The solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of Acetophenone-¹³C₈ remaining in the aqueous phase is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation:
-
The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase.
-
The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium.
-
The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.
-
Analytical Methodology
The quantification of Acetophenone-¹³C₈ in environmental matrices typically involves chromatographic separation followed by mass spectrometric detection.
-
Sample Preparation:
-
Water Samples: Direct injection or pre-concentration using solid-phase extraction (SPE).
-
Soil/Sediment Samples: Solvent extraction (e.g., with acetonitrile or acetone), followed by cleanup steps to remove interfering matrix components.
-
-
Analytical Technique:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds. Derivatization may be necessary to improve chromatographic performance.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique that is often preferred for its ability to analyze a wide range of compounds without derivatization.
-
The use of the ¹³C₈-labeled internal standard allows for accurate quantification by correcting for matrix effects and variations in instrument response.
Conclusion
The environmental fate of Acetophenone-¹³C₈ is expected to be governed by the same processes as unlabeled acetophenone, with biodegradation and photodegradation being the primary routes of dissipation. The compound is anticipated to be readily biodegradable in aerobic environments and to have moderate mobility in soil. The ¹³C isotopic labeling may result in a slight reduction in the rate of biodegradation due to the kinetic isotope effect. Further studies specifically on Acetophenone-¹³C₈ would be necessary to definitively quantify the magnitude of this effect and to provide precise degradation rate constants.
References
Acetophenone-13C8: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Acetophenone-13C8. Designed for professionals in research and drug development, this document outlines best practices for handling and storage, details on potential degradation pathways, and protocols for stability assessment to ensure the integrity and reliability of this critical isotopically labeled compound in experimental workflows.
Introduction to this compound
This compound is a stable, non-radioactive, isotopically labeled analog of acetophenone, where all eight carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift, making it an invaluable internal standard for quantitative analysis in mass spectrometry-based studies, such as pharmacokinetic and metabolic research. The chemical and physical properties of this compound are nearly identical to its unlabeled counterpart, and its stability is a critical factor for ensuring accurate and reproducible experimental results.
Recommended Storage Conditions
The primary goal of proper storage is to minimize degradation and maintain the chemical and isotopic purity of this compound. Based on information for both the labeled and unlabeled compound, the following conditions are recommended.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: ≤ -20°C Short-term: 2-8°C Stock Solutions: -20°C (1 month) or -80°C (6 months)[1] | Lower temperatures slow down potential degradation reactions. Specific recommendations for stock solutions provide guidance for prepared standards. |
| Light | Store in amber or opaque containers, protected from light.[1] | Acetophenone can be sensitive to light, which may induce photochemical degradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen and moisture, which can participate in oxidative and hydrolytic degradation. |
| Humidity | Store in a dry environment. | Prevents absorption of moisture, which could compromise purity and stability. |
| Container | Use chemically compatible containers such as amber glass bottles with airtight seals.[1] | Prevents leaching or reaction with the container material. |
Stability Profile and Potential Degradation Pathways
Acetophenone is a chemically stable compound under normal conditions[2]. However, exposure to harsh conditions can lead to degradation. The degradation pathways for this compound are expected to be identical to those of unlabeled acetophenone.
Forced degradation studies on acetophenone have identified several potential degradation products under various stress conditions. These include:
-
Oxidative Degradation: In the presence of oxidizing agents, acetophenone can undergo various reactions.
-
Photodegradation: Exposure to UV light can induce radical-mediated degradation.
-
Hydrolysis: While generally stable to hydrolysis, extreme pH conditions can promote degradation.
The primary degradation products identified for acetophenone include toluene, 1-phenylethanol, and 2-acetylphenol[3]. A proposed degradation pathway is illustrated below.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Long-Term Stability Study Protocol
Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent and container closure system.
-
Storage: Store the aliquots at the recommended long-term storage temperature (e.g., -20°C).
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, assess the purity and concentration of this compound using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).
-
Acceptance Criteria: The concentration of this compound should remain within a specified range (e.g., 95-105%) of the initial concentration, and no significant increase in degradation products should be observed.
Forced Degradation Study Protocol
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Table 2: Forced Degradation Conditions for this compound
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 60°C for 48 hours |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Methodology:
-
Sample Preparation: Expose solutions of this compound to the stress conditions outlined in Table 2.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., reverse-phase HPLC with a photodiode array detector).
-
Peak Purity: Assess the peak purity of the main component to ensure that the chromatographic peak is not co-eluting with any degradation products.
-
Mass Balance: Evaluate the mass balance to account for all the material after degradation.
Conclusion
Maintaining the stability of this compound is paramount for its effective use as an internal standard in quantitative bioanalytical and metabolic studies. By adhering to the recommended storage conditions and understanding the potential degradation pathways, researchers can ensure the integrity of their analytical results. The implementation of robust stability testing protocols, including both long-term and forced degradation studies, is essential for establishing appropriate handling procedures and shelf-life for this valuable research compound.
References
Methodological & Application
Application Notes and Protocol for Acetophenone-¹³C₈ in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone, the simplest aromatic ketone, is a common volatile organic compound and a precursor in various chemical syntheses. Accurate and precise quantification of acetophenone in diverse matrices is crucial in environmental analysis, food science, and pharmaceutical development. Stable isotope dilution analysis using mass spectrometry is the gold standard for quantitative analysis due to its high accuracy and precision.[1][2] This is achieved by using a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass.[3] Acetophenone-¹³C₈ is an ideal SIL internal standard for the quantification of acetophenone. It contains eight ¹³C atoms, giving it a mass difference of +8 amu compared to the natural abundance acetophenone. This significant mass shift prevents spectral overlap between the analyte and the internal standard.[3]
This document provides a detailed protocol for the use of Acetophenone-¹³C₈ as an internal standard in quantitative mass spectrometry, targeting researchers, scientists, and drug development professionals.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a method of determining the concentration of a substance in a sample by adding a known amount of an isotopically enriched form of that substance to the sample. The analyte and the internal standard are co-isolated and analyzed by mass spectrometry. The ratio of the signal from the natural analyte to the signal from the isotopically labeled internal standard is used to calculate the concentration of the analyte in the original sample. This method corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, leading to highly accurate and precise results.[1]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of acetophenone using Acetophenone-¹³C₈ as an internal standard with LC-MS/MS. These values are illustrative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: Method Validation Parameters for Acetophenone Analysis
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Recovery (%) | 95 - 105% |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
Table 2: Mass Spectrometry Parameters for Acetophenone and Acetophenone-¹³C₈
| Parameter | Acetophenone (Analyte) | Acetophenone-¹³C₈ (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Parent Ion (m/z) | 121.1 | 129.1 |
| Product Ion 1 (m/z) | 105.1 (Benzoyl cation) | 113.1 (¹³C₇-Benzoyl cation) |
| Product Ion 2 (m/z) | 77.1 (Phenyl cation) | 83.1 (¹³C₆-Phenyl cation) |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time (ms) | 50 - 100 | 50 - 100 |
Experimental Protocols
This section details the methodologies for a typical quantitative analysis of acetophenone using Acetophenone-¹³C₈ as an internal standard by LC-MS/MS.
Materials and Reagents
-
Acetophenone standard
-
Acetophenone-¹³C₈ internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Sample matrix (e.g., plasma, water, food extract)
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
Sample Preparation
-
Standard and Internal Standard Stock Solutions:
-
Prepare a stock solution of acetophenone at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of Acetophenone-¹³C₈ at a concentration of 1 mg/mL in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of acetophenone by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a working internal standard solution of Acetophenone-¹³C₈ at a concentration of 100 ng/mL in methanol.
-
-
Sample and Calibration Curve Preparation:
-
To 100 µL of each sample and each calibration curve standard, add 10 µL of the 100 ng/mL Acetophenone-¹³C₈ working internal standard solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins (if in a biological matrix).
-
Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: As listed in Table 2.
-
Ion Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
-
Data Analysis
-
Integrate the peak areas for the specified MRM transitions for both acetophenone and Acetophenone-¹³C₈.
-
Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the acetophenone standards.
-
Determine the concentration of acetophenone in the samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Caption: Quantitative analysis workflow using an internal standard.
Caption: Principle of isotope dilution mass spectrometry.
References
Application of Acetophenone-13C8 in Tracing Phenylpropanoid and Benzenoid Metabolic Pathways
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as those enriched with Carbon-13 (¹³C), allows researchers to trace the flow of atoms through metabolic pathways.[1][2][3][4] Acetophenone, the simplest aromatic ketone, and its derivatives are involved in various biological processes and serve as precursors for a wide range of compounds.[5] This application note describes a hypothetical methodology for utilizing Acetophenone-¹³C₈ as a tracer to investigate the metabolic flux through phenylpropanoid and benzenoid pathways in a model organism.
Acetophenone-¹³C₈, with all eight carbon atoms labeled, provides a distinct isotopic signature that can be tracked through downstream metabolic conversions. This allows for the quantification of pathway utilization, identification of metabolic bottlenecks, and discovery of novel metabolic routes. The protocols outlined below are designed for researchers in metabolic engineering, drug discovery, and plant biology aiming to understand the metabolism of aromatic compounds.
Principle
The core principle of ¹³C-Metabolic Flux Analysis involves introducing a ¹³C-labeled substrate into a biological system and measuring the distribution of the ¹³C label in downstream metabolites. By analyzing the mass isotopomer distributions of key intermediates and end-products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the relative and absolute fluxes through different metabolic pathways can be determined.
In this context, Acetophenone-¹³C₈ is introduced to a cell culture or organism. The labeled acetophenone is taken up by the cells and metabolized. The ¹³C atoms from the acetophenone molecule will be incorporated into various downstream metabolites. By tracking the enrichment of ¹³C in these compounds, we can quantify the metabolic flux.
Applications
The use of Acetophenone-¹³C₈ in metabolic flux analysis can be applied to several research areas:
-
Elucidating Microbial Degradation Pathways: Investigating the pathways of aromatic compound degradation in microorganisms, which is crucial for bioremediation and industrial biotechnology. Some bacteria can utilize acetophenone as a carbon source.
-
Studying Plant Secondary Metabolism: Tracing the biosynthesis of phenylpropanoids and benzenoids in plants, which are important for plant defense, signaling, and the production of valuable natural products.
-
Investigating Drug Metabolism: Understanding the metabolic fate of acetophenone-containing xenobiotics in mammalian systems, which is a critical aspect of drug development and toxicology. Studies in rats have shown that acetophenone derivatives are metabolized through various reactions including demethylation and hydroxylation.
Experimental Workflow
The overall experimental workflow for a typical Acetophenone-¹³C₈ metabolic flux analysis experiment is depicted below. This involves cell cultivation, introduction of the labeled substrate, sample quenching and extraction, analytical measurement, and data analysis.
Caption: A generalized workflow for Acetophenone-¹³C₈ metabolic flux analysis.
Protocol: Tracing Acetophenone Metabolism in Arthrobacter sp.
This protocol provides a detailed method for studying the metabolic flux of acetophenone in an Arthrobacter species, which is known to metabolize this compound.
1. Materials and Reagents:
-
Arthrobacter sp. strain capable of growth on acetophenone
-
Minimal salt medium
-
Acetophenone-¹³C₈ (≥99% isotopic purity)
-
Unlabeled Acetophenone
-
Quenching solution (-80°C, 60% methanol in water)
-
Extraction solution (e.g., chloroform:methanol:water mixture)
-
Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS system
2. Experimental Procedure:
-
Pre-culture Preparation: Inoculate Arthrobacter sp. in a minimal salt medium containing a non-aromatic carbon source (e.g., glucose) and grow to mid-log phase.
-
Adaptation to Acetophenone: Transfer the cells to a fresh minimal salt medium containing unlabeled acetophenone as the sole carbon source and allow for adaptation.
-
Labeling Experiment:
-
Harvest the adapted cells by centrifugation and wash with fresh medium.
-
Resuspend the cells in a minimal salt medium containing a defined concentration of Acetophenone-¹³C₈ (e.g., 10 mM).
-
Incubate the culture under optimal growth conditions.
-
-
Sampling and Quenching:
-
Collect cell samples at different time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamics of label incorporation.
-
Immediately quench metabolic activity by adding the cell suspension to the pre-chilled quenching solution.
-
-
Metabolite Extraction:
-
Centrifuge the quenched samples to pellet the cells.
-
Extract intracellular metabolites using a suitable solvent system.
-
Separate the phases and collect the polar (containing primary metabolites) and non-polar fractions.
-
-
Sample Preparation for GC-MS:
-
Dry the metabolite extracts under a stream of nitrogen.
-
Derivatize the dried samples with MSTFA to increase the volatility of the metabolites for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized samples into the GC-MS system.
-
Use an appropriate temperature gradient to separate the metabolites.
-
Acquire mass spectra in full scan mode to determine the mass isotopomer distributions of key metabolites.
-
3. Data Analysis:
-
Data Processing: Process the raw GC-MS data to identify metabolites and correct for natural isotope abundance.
-
Metabolic Model: Construct a metabolic network model of the known acetophenone degradation pathway in Arthrobacter.
-
Flux Calculation: Use a software package like INCA or Metran to estimate the metabolic fluxes by fitting the experimental mass isotopomer data to the metabolic model.
-
Statistical Evaluation: Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
Hypothetical Metabolic Pathway and Data
The metabolism of acetophenone in Arthrobacter sp. is proposed to proceed via an initial oxygenation to phenyl acetate, followed by hydrolysis to phenol and acetate. Acetophenone-¹³C₈ would label these downstream products.
Caption: Proposed metabolic fate of Acetophenone-¹³C₈ in Arthrobacter sp.
Table 1: Hypothetical Mass Isotopomer Distribution Data
The following table presents hypothetical mass isotopomer distribution (MID) data for key metabolites following a 60-minute incubation with Acetophenone-¹³C₈. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms from the tracer.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 | M+8 |
| Acetophenone | 0.01 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.99 |
| Phenyl acetate | 0.25 | 0.01 | 0.01 | 0.01 | 0.02 | 0.02 | 0.03 | 0.05 | 0.60 |
| Phenol | 0.40 | 0.02 | 0.03 | 0.05 | 0.10 | 0.15 | 0.25 | - | - |
| Acetate | 0.30 | 0.05 | 0.65 | - | - | - | - | - | - |
| Citrate | 0.85 | 0.05 | 0.10 | 0.00 | 0.00 | 0.00 | - | - | - |
Interpretation of Hypothetical Data:
-
The high enrichment of M+8 in Acetophenone confirms efficient uptake of the labeled substrate.
-
The significant M+8 fraction in Phenyl acetate indicates that the primary metabolic route is through this intermediate.
-
The labeling pattern in Phenol (up to M+6) and Acetate (up to M+2) is consistent with the hydrolysis of Phenyl acetate.
-
The appearance of M+2 in Citrate suggests the entry of labeled acetate into the TCA cycle.
Conclusion
Acetophenone-¹³C₈ is a potentially valuable tracer for investigating the metabolism of aromatic compounds. The methodology presented here, combining stable isotope labeling with mass spectrometry and computational modeling, can provide quantitative insights into the metabolic fluxes through phenylpropanoid and benzenoid pathways. While this application note provides a hypothetical framework, the specific experimental conditions and analytical methods should be optimized for the biological system under investigation. The successful application of this approach will contribute to a deeper understanding of aromatic compound metabolism in various organisms.
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease | MDPI [mdpi.com]
- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative NMR (qNMR) using Acetophenone-¹³C₈
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical compounds.[1][2][3] Unlike chromatographic methods, qNMR is a primary ratio method, meaning it does not require a reference standard of the exact same compound being quantified.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for accurate and precise quantification. This makes qNMR an invaluable tool in pharmaceutical analysis for applications such as potency determination, purity assessment of active pharmaceutical ingredients (APIs), and quantification of impurities.
Using Acetophenone-¹³C₈ as an Internal Standard in ¹³C qNMR
While ¹H qNMR is more common due to the high natural abundance and sensitivity of the proton nucleus, ¹³C qNMR offers distinct advantages, particularly for complex molecules where signal overlap in the ¹H spectrum is problematic. The wider chemical shift range of ¹³C NMR often provides better signal separation.
Acetophenone-¹³C₈ is an excellent choice as an internal standard for ¹³C qNMR for several key reasons:
-
Chemical Inertness: It is chemically stable and unlikely to react with a wide range of analytes.
-
Simplified Spectrum: The fully ¹³C-labeled aromatic ring and carbonyl carbon provide distinct signals that are less likely to overlap with analyte signals. The use of a fully labeled standard can enhance signal intensity.
-
Well-Defined Signals: The carbonyl and aromatic carbon signals appear in predictable regions of the ¹³C NMR spectrum.
-
Structural Similarity: As an aromatic ketone, it shares some structural characteristics with many pharmaceutical compounds, which can lead to similar relaxation behavior, a crucial factor for accurate quantification.
Application: Purity Determination of Ibuprofen API
This application note details the use of ¹³C qNMR with Acetophenone-¹³C₈ as an internal standard for the precise purity determination of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).
Experimental Workflow for Ibuprofen Purity Assessment
Caption: Workflow for qNMR analysis of Ibuprofen.
Detailed Experimental Protocol
Materials and Reagents
-
Ibuprofen API (analyte)
-
Acetophenone-¹³C₈ (Internal Standard, IS)
-
Chloroform-d (CDCl₃) or other suitable deuterated solvent
-
Chromium (III) acetylacetonate (Cr(acac)₃) - relaxation agent
-
High-precision analytical balance (readability to at least 0.01 mg)
-
Volumetric flasks and pipettes
-
NMR tubes (e.g., 5 mm diameter)
Sample Preparation
-
Weighing: Accurately weigh approximately 20-30 mg of Ibuprofen API into a clean, dry vial. Record the exact weight.
-
Internal Standard: Accurately weigh approximately 10-15 mg of Acetophenone-¹³C₈ into the same vial. Record the exact weight. The goal is to have a molar ratio between the analyte and the internal standard that provides comparable signal intensities for the selected peaks.
-
Dissolution: To the vial, add approximately 0.7 mL of CDCl₃. To ensure quantitative results in a reasonable time, add a small amount of the relaxation agent Cr(acac)₃ (approximately 5-10 mg) to shorten the long ¹³C spin-lattice relaxation times (T1).
-
Mixing: Ensure complete dissolution by vortexing the vial.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better sensitivity and signal dispersion.
-
Experiment: 1D ¹³C NMR with inverse-gated proton decoupling. This pulse sequence is crucial as it decouples the protons during signal acquisition to simplify the spectrum and provide a Nuclear Overhauser Effect (NOE) during the relaxation delay to improve sensitivity, while minimizing NOE during acquisition to ensure accurate integration.
Key Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgig (or equivalent) | Inverse-gated decoupling for quantitative ¹³C NMR. |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |
| Relaxation Delay (D1) | ≥ 5 x T1(max) | To ensure complete relaxation of all nuclei between pulses. With Cr(acac)₃, T1 values are significantly reduced. A D1 of 10-20 seconds is a good starting point. |
| Acquisition Time (AQ) | 1-2 seconds | To ensure good digital resolution. |
| Number of Scans (NS) | 128 or higher | To achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision). |
| Temperature | 298 K | Maintained at a constant temperature. |
Data Processing and Analysis
-
Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Perform a careful baseline correction across the entire spectrum.
-
Signal Selection and Integration:
-
Ibuprofen: Select a well-resolved, sharp signal from a quaternary carbon of ibuprofen, for example, the carboxylic acid carbon (around 181 ppm) or one of the aromatic quaternary carbons (around 137-140 ppm), as these are less likely to have variable NOE effects.
-
Acetophenone-¹³C₈: Select a distinct signal from the internal standard, such as the carbonyl carbon.
-
Integration: Integrate the selected signals for both the analyte and the internal standard. Ensure the integration limits are set wide enough to encompass the entire peak, including any ¹³C satellites if they are not decoupled.
-
Calculation of Purity
The purity of the analyte (Purity_analyte) is calculated using the following equation:
Where:
-
I_analyte = Integral of the selected analyte signal
-
I_is = Integral of the selected internal standard signal
-
N_analyte = Number of carbons giving rise to the selected analyte signal (usually 1)
-
N_is = Number of carbons giving rise to the selected internal standard signal (usually 1)
-
MW_analyte = Molecular weight of the analyte (Ibuprofen: 206.29 g/mol )
-
MW_is = Molecular weight of the internal standard (Acetophenone-¹³C₈)
-
m_analyte = Mass of the analyte
-
m_is = Mass of the internal standard
-
Purity_is = Purity of the internal standard (as a percentage)
Quantitative Data Summary
The following table presents hypothetical purity data for three different batches of Ibuprofen API, as determined by the ¹³C qNMR method described.
| Batch ID | Mass Ibuprofen (mg) | Mass Acetophenone-¹³C₈ (mg) | Integral (Ibuprofen) | Integral (IS) | Calculated Purity (%) |
| IBU-2025-01 | 25.12 | 12.55 | 1.52 | 1.00 | 99.5 |
| IBU-2025-02 | 24.98 | 12.61 | 1.48 | 1.01 | 98.7 |
| IBU-2025-03 | 25.33 | 12.49 | 1.55 | 0.99 | 99.8 |
Note: These are example data for illustrative purposes. The purity of pharmaceutical-grade ibuprofen is typically high, often exceeding 99%. Commercial (S)-ibuprofen products have been found to have optical purities in the range of 98.7-99.1%. The acceptable range for the active ingredient in Ibuprofen tablets is generally between 90.0% and 110.0% of the labeled amount.
Logical Pathway for qNMR Method Implementation in QC
Caption: Implementation pathway for a qNMR method.
Conclusion
Quantitative ¹³C NMR spectroscopy using a fully labeled internal standard like Acetophenone-¹³C₈ offers a robust, precise, and reliable method for the purity assessment of active pharmaceutical ingredients. It serves as an excellent alternative or complementary technique to traditional chromatographic methods, providing structural confirmation and quantitative data in a single experiment. The detailed protocol and workflow provided here offer a comprehensive guide for researchers and quality control professionals to implement this advanced analytical technique.
References
Application Notes and Protocols for Acetophenone-13C8 as a Tracer in Environmental Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone, a simple aromatic ketone, is utilized in fragrances, as a flavoring agent, and as a precursor in organic synthesis. Its presence in the environment stems from industrial effluents and as a byproduct of various chemical processes. Understanding its environmental fate—persistence, degradation, and transformation—is crucial for assessing its ecological impact. Acetophenone-13C8, a stable isotope-labeled analog of acetophenone, serves as a powerful tracer to elucidate these processes. By incorporating a heavy isotope of carbon (¹³C) at all eight carbon positions, researchers can distinguish the tracer and its metabolic byproducts from naturally occurring (¹²C) acetophenone, enabling precise tracking through complex environmental matrices.
Applications of this compound in Environmental Science
Stable isotope tracers like this compound are invaluable tools for a range of environmental investigations:
-
Biodegradation Pathway Elucidation: Tracing the ¹³C label allows for the identification of metabolic intermediates and final degradation products in soil, water, and sediment. This helps to confirm and discover microbial degradation pathways under both aerobic and anaerobic conditions.
-
Quantitative Fate and Transport Analysis: By measuring the concentration of this compound and its labeled metabolites over time, researchers can determine degradation rates, half-lives, and the extent of mineralization to ¹³CO₂.
-
Microbial Community Analysis (Stable Isotope Probing): SIP techniques can identify the specific microorganisms responsible for acetophenone degradation. By incorporating ¹³C from the tracer into their biomass (e.g., DNA, RNA, phospholipids), these active microbes can be identified and characterized.
-
Assessment of Environmental Factors: The impact of varying environmental conditions (e.g., oxygen availability, temperature, pH, nutrient levels) on the rate and pathway of acetophenone degradation can be quantitatively assessed.
Experimental Protocols
The following are generalized protocols for conducting environmental studies using this compound. These should be adapted and optimized for specific experimental conditions and analytical instrumentation.
Protocol 1: Aerobic Biodegradation of this compound in a Soil Microcosm
Objective: To determine the rate of aerobic biodegradation of this compound in soil and to identify its major metabolites.
Materials:
-
This compound (99 atom % ¹³C)
-
Fresh soil sample, sieved (e.g., 2 mm mesh)
-
Microcosm vessels (e.g., 250 mL glass jars with airtight lids)
-
CO₂ trap solution (e.g., 1 M NaOH)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Liquid Scintillation Counter (for ¹³CO₂ analysis if using a ¹⁴C co-tracer, or Isotope Ratio Mass Spectrometry for ¹³CO₂)
Procedure:
-
Microcosm Setup:
-
Add a known weight of fresh soil (e.g., 50 g dry weight equivalent) to each microcosm vessel.
-
Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60%).
-
Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., acetone).
-
Spike the soil with the this compound stock solution to achieve the desired final concentration (e.g., 10 mg/kg soil). Allow the solvent to evaporate in a fume hood.
-
Include control microcosms: a sterile control (e.g., autoclaved soil) to assess abiotic degradation and a control without the tracer to monitor background levels.
-
Place a small vial containing a known volume of CO₂ trap solution inside each microcosm to capture respired CO₂.
-
Seal the microcosms and incubate in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling:
-
Sacrifice triplicate microcosms at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, and 56 days).
-
At each time point, remove the CO₂ trap and store for analysis.
-
Collect a soil subsample for immediate extraction.
-
-
Extraction of this compound and Metabolites:
-
To the soil subsample (e.g., 10 g), add the extraction solvent (e.g., 20 mL of ethyl acetate).
-
Shake or sonicate the mixture for a set period (e.g., 30 minutes).
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
Dry the pooled extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Analysis:
-
Analyze the extracts by GC-MS to identify and quantify this compound and its ¹³C-labeled metabolites. The mass shift of M+8 for the parent compound and corresponding shifts in its fragments and metabolites will confirm their origin from the tracer.
-
Analyze the CO₂ trap solution to determine the amount of mineralized ¹³CO₂.
-
Protocol 2: Anaerobic Biodegradation of this compound in Aquatic Sediment
Objective: To investigate the anaerobic degradation pathway of this compound in a sediment-water system.
Materials:
-
This compound (99 atom % ¹³C)
-
Fresh anaerobic sediment and overlying site water
-
Anaerobic incubation bottles (e.g., serum bottles with butyl rubber stoppers)
-
Anaerobic gas mixture (e.g., N₂/CO₂ 80:20 v/v)
-
Syringes and needles for anaerobic sampling
-
Extraction solvents (e.g., dichloromethane, methanol)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or GC-MS system
Procedure:
-
Microcosm Setup:
-
Inside an anaerobic glove box, distribute a known amount of sediment and overlying water into serum bottles (e.g., 20 g sediment and 40 mL water).
-
Prepare a stock solution of this compound.
-
Spike the microcosms with the stock solution to a final concentration (e.g., 5 mg/L in the aqueous phase).
-
Include sterile and unamended controls.
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Remove the bottles from the glove box and incubate in the dark at a controlled temperature.
-
-
Sampling:
-
At specified time intervals, sacrifice triplicate bottles.
-
Collect both the aqueous and sediment phases.
-
-
Extraction:
-
Aqueous Phase: Extract the water sample using a suitable solvent (e.g., liquid-liquid extraction with dichloromethane).
-
Sediment Phase: Extract the sediment with a mixture of solvents (e.g., methanol and dichloromethane) using sonication or accelerated solvent extraction.
-
-
Analysis:
-
Analyze the extracts using HPLC-MS or GC-MS to identify this compound and its ¹³C-labeled degradation products. The anaerobic pathway may yield different intermediates compared to the aerobic pathway.
-
Data Presentation
Quantitative data from these studies should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Aerobic Degradation of this compound in Soil
| Time (Days) | This compound Remaining (%) | ¹³C-Benzoic Acid (µg/kg) | ¹³C-Phenol (µg/kg) | Mineralized ¹³CO₂ (% of initial) |
| 0 | 100 | 0 | 0 | 0 |
| 1 | 85.2 | 5.1 | 1.2 | 2.5 |
| 3 | 60.7 | 12.8 | 4.5 | 8.9 |
| 7 | 35.1 | 15.3 | 6.8 | 20.4 |
| 14 | 12.5 | 8.2 | 3.1 | 45.6 |
| 28 | < 2 | < 1 | < 1 | 65.8 |
| 56 | Not Detected | Not Detected | Not Detected | 78.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Anaerobic Degradation of this compound in Sediment
| Time (Days) | This compound Remaining (mg/L) | ¹³C-Benzoylacetate (mg/L) | ¹³C-Benzoate (mg/L) |
| 0 | 5.0 | 0 | 0 |
| 7 | 4.1 | 0.4 | 0.1 |
| 14 | 2.8 | 0.9 | 0.3 |
| 28 | 1.2 | 1.5 | 0.8 |
| 56 | 0.3 | 0.8 | 1.2 |
| 90 | Not Detected | < 0.1 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Pathways and Workflows
Logical Workflow for a Stable Isotope Probing Experiment
Caption: Workflow for identifying active microorganisms degrading this compound using Stable Isotope Probing (SIP).
Proposed Aerobic Degradation Pathway of Acetophenone
Caption: Proposed aerobic degradation pathway of Acetophenone via Baeyer-Villiger oxidation.
Proposed Anaerobic Degradation Pathway of Acetophenone
Caption: Proposed anaerobic degradation pathway of Acetophenone initiated by carboxylation.
Conclusion
This compound is a highly effective tracer for investigating the environmental fate of acetophenone. The protocols and frameworks provided here offer a starting point for designing robust experiments to track its biodegradation pathways, determine its persistence, and identify the key microbial players involved in its transformation. The use of stable isotope labeling provides a level of detail and certainty that is unattainable with traditional analytical methods alone, making it an essential technique for modern environmental research.
Application Notes and Protocols for the Analysis of Acetophenone-¹³C₈
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Acetophenone-¹³C₈ for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Acetophenone-¹³C₈ is a stable isotope-labeled internal standard crucial for the accurate quantification of acetophenone in various biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative analysis as it effectively compensates for variations in sample preparation and potential matrix effects, ensuring high accuracy and precision.[1][2][3][4]
This document outlines three common and effective sample preparation techniques:
-
Protein Precipitation (PPT) : A rapid and straightforward method for removing proteins from biological samples, particularly suitable for high-throughput screening.[5]
-
Liquid-Liquid Extraction (LLE) : A classic and robust technique for separating analytes based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE) : A versatile and selective method for sample cleanup and concentration, offering cleaner extracts compared to PPT and LLE.
Quantitative Data Summary
The following tables summarize representative quantitative data for the different sample preparation techniques. This data is intended to provide an expectation of method performance and should be validated in your laboratory for your specific matrix and analytical instrumentation.
Table 1: Representative Method Performance for Acetophenone-¹³C₈ Analysis in Human Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 95 - 105 | 85 - 95 | 90 - 100 |
| Matrix Effect (%) | 80 - 110 | 90 - 105 | 95 - 105 |
| Process Efficiency (%) | 76 - 115 | 76 - 100 | 85 - 105 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL | 500 ng/mL |
| Intra-day Precision (%RSD) | < 10 | < 8 | < 5 |
| Inter-day Precision (%RSD) | < 12 | < 10 | < 7 |
| Accuracy (% bias) | ± 15 | ± 10 | ± 5 |
Table 2: Representative Method Performance for Acetophenone-¹³C₈ Analysis in Human Urine
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 80 - 95 | 90 - 105 |
| Matrix Effect (%) | 85 - 110 | 95 - 105 |
| Process Efficiency (%) | 68 - 105 | 85 - 110 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.2 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL |
| Intra-day Precision (%RSD) | < 9 | < 6 |
| Inter-day Precision (%RSD) | < 11 | < 8 |
| Accuracy (% bias) | ± 12 | ± 7 |
Experimental Protocols
Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol is a fast and simple method for removing the bulk of proteins from plasma or serum samples prior to LC-MS/MS analysis.
Materials:
-
Human Plasma or Serum
-
Acetophenone-¹³C₈ Internal Standard (IS) solution (in methanol or acetonitrile)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), ice-cold
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
LC-MS vials
Protocol:
-
Sample Aliquoting: Pipette 100 µL of plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the Acetophenone-¹³C₈ internal standard solution to the sample.
-
Vortex: Briefly vortex the sample to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of ACN to sample is a common starting point.
-
Vortexing: Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or an LC-MS vial insert. Be cautious not to disturb the protein pellet.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) for Plasma, Serum, or Urine Samples
LLE is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids. This method is effective for cleaning up samples and can provide a concentration step.
Materials:
-
Human Plasma, Serum, or Urine
-
Acetophenone-¹³C₈ Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
Buffer (e.g., 0.1 M Phosphate buffer, pH 7.0)
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
GC-MS or LC-MS vials
Protocol:
-
Sample Aliquoting: Pipette 500 µL of the biological sample (plasma, serum, or urine) into a glass centrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the Acetophenone-¹³C₈ internal standard solution.
-
Buffering: Add 500 µL of phosphate buffer and vortex briefly.
-
Extraction Solvent Addition: Add 2 mL of MTBE or ethyl acetate to the tube.
-
Extraction: Cap the tube and vortex vigorously for 2-5 minutes. Alternatively, use a mechanical shaker.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the appropriate solvent (e.g., mobile phase for LC-MS or a volatile solvent for GC-MS).
-
Transfer and Analysis: Transfer the reconstituted sample to a vial for analysis.
Solid-Phase Extraction (SPE) for Plasma, Serum, or Urine Samples
SPE is a highly selective sample preparation method that can effectively remove interfering compounds and concentrate the analyte of interest. A reversed-phase sorbent (e.g., C18) is suitable for a moderately polar compound like acetophenone.
Materials:
-
Human Plasma, Serum, or Urine
-
Acetophenone-¹³C₈ Internal Standard (IS) solution
-
SPE Cartridges (e.g., C18, 100 mg)
-
SPE Vacuum Manifold or Positive Pressure Processor
-
Methanol (for conditioning and elution)
-
Deionized Water (for equilibration and washing)
-
Sample Pre-treatment Solution (e.g., 2% phosphoric acid for urine, or diluted buffer for plasma/serum)
-
Collection tubes
-
Evaporation system
-
Reconstitution solvent
-
GC-MS or LC-MS vials
Protocol:
-
Sample Pre-treatment:
-
Plasma/Serum: Dilute 500 µL of the sample with 500 µL of a suitable buffer (e.g., phosphate buffer).
-
Urine: Acidify 1 mL of urine by adding 100 µL of 2% phosphoric acid.
-
-
Internal Standard Spiking: Spike the pre-treated sample with the Acetophenone-¹³C₈ internal standard.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated and spiked sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of deionized water to remove polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be added to remove less polar interferences.
-
Sorbent Drying: Dry the sorbent bed by applying vacuum or positive pressure for 5-10 minutes to remove residual water.
-
Elution: Elute the Acetophenone-¹³C₈ and the analyte of interest with 2 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the appropriate solvent.
-
Analysis: Transfer the reconstituted sample to a vial for GC-MS or LC-MS/MS analysis.
References
- 1. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. agilent.com [agilent.com]
Application Notes: Quantification of Carbonyl Compounds Using Acetophenone-¹³C₈ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl compounds, such as aldehydes and ketones, are a significant class of molecules that are relevant in various fields, including environmental science, food chemistry, and pharmaceutical development. They can be indicative of oxidative stress, lipid peroxidation, and product degradation. Accurate quantification of these compounds is crucial for quality control, safety assessment, and biomarker discovery.
This application note describes a robust and sensitive method for the quantification of carbonyl compounds in various matrices using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The method employs Acetophenone-¹³C₈ as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1]
The protocol involves the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH), which imparts a chromophore and a readily ionizable group, enhancing their detection by UV and mass spectrometry.[2][3][4] The stable isotope-labeled internal standard, Acetophenone-¹³C₈, co-elutes with the derivatized analytes and is distinguished by its mass-to-charge ratio, allowing for reliable quantification.
Principle of the Method
The quantification of carbonyl compounds is achieved through the following key steps:
-
Sample Preparation and Derivatization: Carbonyl compounds in the sample are reacted with DNPH in an acidic solution to form stable 2,4-dinitrophenylhydrazone (DNPH) derivatives.
-
Internal Standard Spiking: A known amount of Acetophenone-¹³C₈ is added to the sample prior to extraction. This internal standard undergoes the same sample preparation and analysis steps as the target analytes.
-
Extraction: The DNPH derivatives and the internal standard are extracted from the sample matrix using a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.
-
LC-MS/MS Analysis: The extracted derivatives are separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: The concentration of each carbonyl compound is determined by comparing the peak area ratio of the analyte to that of the internal standard with a calibration curve.
Generalized Experimental Protocol
Note: This is a generalized protocol and may require optimization for specific matrices and target carbonyl compounds.
1. Materials and Reagents
-
Standards: Certified reference standards of the target carbonyl compounds.
-
Internal Standard: Acetophenone-¹³C₈ solution of a known concentration.
-
Derivatization Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile (ACN) with a catalytic amount of acid (e.g., phosphoric acid or hydrochloric acid).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
-
Other Reagents: Formic acid, nitrogen gas for evaporation.
2. Sample Preparation and Derivatization
-
To 1 mL of the sample (e.g., plasma, cell culture media, environmental water sample), add 50 µL of the Acetophenone-¹³C₈ internal standard solution.
-
Add 1 mL of the DNPH derivatization reagent to the sample.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 40°C for 60 minutes in a water bath.
-
After incubation, allow the sample to cool to room temperature.
3. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.
-
Elute the DNPH derivatives and the internal standard with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase composition for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the target analytes. For example:
-
0-2 min: 30% B
-
2-10 min: 30-80% B
-
10-12 min: 80% B
-
12-12.1 min: 80-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each DNPH-derivatized carbonyl compound and for the Acetophenone-¹³C₈-DNPH derivative.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the carbonyl compounds in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of various carbonyl compounds using LC-MS/MS methods with derivatization. While this data was not generated specifically using Acetophenone-¹³C₈ as the internal standard, it provides a representative overview of the expected limits of detection (LOD) and quantification (LOQ) for such methods.
| Carbonyl Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Formaldehyde | 14.7 ng | 0.016 µ g/puff | >0.995 | [5] |
| Acetaldehyde | 0.735 - 2.10 ng | 0.016 µ g/puff | >0.995 | |
| Acrolein | 0.735 - 2.10 ng | 0.016 µ g/puff | >0.995 | |
| Crotonaldehyde | 0.735 - 2.10 ng | 0.016 µ g/puff | >0.995 | |
| Various Aldehydes & Ketones | 1.56–100 µg/L (concentration range) | - | 0.996 - 0.999 |
Note: The performance of the method will vary depending on the specific carbonyl compound, the sample matrix, and the instrumentation used.
Visualizations
Caption: Experimental workflow for carbonyl quantification.
Caption: Derivatization of a carbonyl with DNPH.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtorg.kz [labtorg.kz]
- 3. agilent.com [agilent.com]
- 4. scribd.com [scribd.com]
- 5. High-Performance Liquid Chromatography–Tandem Mass Spectrometry Analysis of Carbonyl Emissions from E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetophenone-¹³C₈ in Pharmaceutical Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical development, the comprehensive characterization of a drug candidate's metabolic fate is paramount for ensuring its safety and efficacy. Stable isotope labeling, in conjunction with mass spectrometry, has emerged as a powerful technique for the unambiguous identification and accurate quantification of metabolites.[1][2][3] Acetophenone-¹³C₈, a stable isotope-labeled analog of acetophenone, serves as an invaluable tool in this context. Its use as an internal standard corrects for variability in sample preparation and analysis, thereby enhancing the precision and accuracy of quantitative bioanalytical methods.[4][5] This document provides detailed application notes and protocols for the utilization of Acetophenone-¹³C₈ in the identification and quantification of pharmaceutical metabolites, using the structurally similar compound propiophenone and its metabolites as a representative example.
Principle and Application
Acetophenone-¹³C₈ is an ideal internal standard for the analysis of drugs and metabolites containing a phenyl ketone moiety. Due to its identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for reliable correction of analytical variability, which is crucial for robust and reproducible results in pharmacokinetic and metabolism studies.
This application note focuses on the use of Acetophenone-¹³C₈ for the quantification of propiophenone and its primary metabolites in a biological matrix (e.g., human plasma). Propiophenone is known to be metabolized in vitro to 1-phenyl-1-propanol and 2-hydroxy-1-phenyl-1-propanone. The developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method enables the simultaneous determination of the parent drug and its metabolites, providing a comprehensive metabolic profile.
Experimental Protocols
In Vitro Metabolism of Propiophenone
Objective: To generate metabolites of propiophenone for analytical standard characterization and to identify major metabolic pathways.
Materials:
-
Propiophenone
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
Protocol:
-
Prepare a 1 mg/mL HLM suspension in 0.1 M phosphate buffer.
-
In a microcentrifuge tube, combine 10 µL of 1 mM propiophenone (in methanol), 880 µL of HLM suspension, and 100 µL of NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding 1 mL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation from Plasma
Objective: To extract propiophenone and its metabolites from a plasma sample for LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Acetophenone-¹³C₈ internal standard (IS) working solution (100 ng/mL in methanol)
-
Acetonitrile (ACN)
-
Centrifuge
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the Acetophenone-¹³C₈ internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a nitrogen stream at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for injection.
LC-MS/MS Analysis
Objective: To separate and quantify propiophenone, its metabolites, and the internal standard.
Instrumentation:
-
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Propiophenone | 135.1 | 105.1 | 15 |
| 1-Phenyl-1-propanol | 137.1 | 119.1 | 12 |
| 2-Hydroxy-1-phenyl-1-propanone | 151.1 | 105.1 | 18 |
| Acetophenone-¹³C₈ (IS) | 129.1 | 110.1 | 15 |
Data Presentation
The following tables summarize the expected quantitative performance of the described method. This data is representative and should be confirmed during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | r² |
| Propiophenone | 1 - 1000 | > 0.995 |
| 1-Phenyl-1-propanol | 1 - 1000 | > 0.995 |
| 2-Hydroxy-1-phenyl-1-propanone | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Propiophenone | LQC | 5 | < 10 | < 10 | 90 - 110 |
| MQC | 50 | < 10 | < 10 | 90 - 110 | |
| HQC | 500 | < 10 | < 10 | 90 - 110 | |
| 1-Phenyl-1-propanol | LQC | 5 | < 12 | < 12 | 88 - 112 |
| MQC | 50 | < 12 | < 12 | 88 - 112 | |
| HQC | 500 | < 12 | < 12 | 88 - 112 | |
| 2-Hydroxy-1-phenyl-1-propanone | LQC | 5 | < 15 | < 15 | 85 - 115 |
| MQC | 50 | < 15 | < 15 | 85 - 115 | |
| HQC | 500 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Propiophenone | 85 - 95 | 90 - 110 |
| 1-Phenyl-1-propanol | 80 - 90 | 88 - 112 |
| 2-Hydroxy-1-phenyl-1-propanone | 75 - 85 | 85 - 115 |
| Acetophenone-¹³C₈ (IS) | 85 - 95 | 90 - 110 |
Visualizations
Conclusion
The use of Acetophenone-¹³C₈ as an internal standard provides a robust and reliable method for the identification and quantification of pharmaceutical compounds and their metabolites containing a phenyl ketone structure. The detailed protocols and expected performance data presented here for the model compound propiophenone can be adapted and validated for other structurally related analytes, thereby facilitating accurate and efficient drug metabolism studies in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. massbank.eu [massbank.eu]
Application Note: High-Throughput Quantification of Acetophenone in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of acetophenone in human plasma. The method utilizes Acetophenone-13C8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. A simple protein precipitation protocol is employed for sample preparation, enabling rapid sample turnaround. The method was validated according to industry-standard bioanalytical guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This protocol is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of acetophenone in a biological matrix for pharmacokinetic studies, toxicological assessments, or other research applications.
Introduction
Acetophenone is a simple aromatic ketone used as a precursor in the synthesis of various resins and fragrances and can also be found as a metabolite of certain industrial compounds. Accurate quantification of acetophenone in biological matrices like plasma is crucial for pharmacokinetic and toxicology studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[1]
A key challenge in quantitative LC-MS/MS is mitigating the impact of matrix effects, which can cause ion suppression or enhancement, leading to inaccurate results.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is the most effective strategy to compensate for these effects.[2] A SIL-IS co-elutes with the analyte and experiences the same ionization variations, allowing for reliable correction and leading to improved data quality.[4]
This application note details a fully validated LC-MS/MS method for the quantification of acetophenone in human plasma, employing this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Acetophenone (≥99% purity), this compound (99 atom % 13C)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Matrix: Drug-free human plasma (K2-EDTA)
Instrumentation
-
LC System: Waters ACQUITY UPLC H-Class System
-
MS System: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Acetophenone and this compound stock solutions were prepared by dissolving the neat compounds in methanol.
-
Working Standard Solutions: A series of working standard solutions of acetophenone were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard (IS) Working Solution (100 ng/mL): The this compound stock solution was diluted in acetonitrile.
-
Calibration Curve (CC) and Quality Control (QC) Samples: CC standards and QC samples at four concentration levels (Low, Mid, High, and Dilution) were prepared by spiking the appropriate working standard solutions into drug-free human plasma (final spiked volume ≤ 5% of the total plasma volume).
Sample Preparation Protocol
A simple protein precipitation method was employed for sample extraction:
-
Aliquot 50 µL of plasma samples (CC, QC, blanks, or study samples) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
The instrumental parameters were optimized for the sensitive and selective detection of acetophenone and its internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B) |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 3.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Acetophenone | 121.1 | 105.1 | 20 | 12 |
| (Qualifier) | 121.1 | 77.1 | 20 | 25 |
| This compound (IS) | 129.1 | 113.1 | 20 | 12 |
Method Validation and Results
The method was validated for selectivity, linearity, accuracy, precision, recovery, and matrix effect based on established international guidelines.
Selectivity
No significant interfering peaks were observed at the retention times of acetophenone and the internal standard in blank plasma samples from six different sources, demonstrating the high selectivity of the method.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL in human plasma. The regression analysis yielded a correlation coefficient (r²) greater than 0.998. The LLOQ was established at 1.0 ng/mL with a signal-to-noise ratio >10.
Table 4: Linearity of Acetophenone in Human Plasma
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1.0 - 1000 | y = 0.0145x + 0.0023 | > 0.998 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at four concentration levels in five replicates over three separate days. The results are summarized in Table 5. All values were within the acceptable limit of ±15% (±20% for LLOQ).
Table 5: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV, n=5) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV, n=15) | Inter-Day Accuracy (%RE) |
| LLOQ | 1.0 | 8.9 | -4.5 | 11.2 | -2.8 |
| Low QC | 3.0 | 6.2 | 2.1 | 7.8 | 3.5 |
| Mid QC | 100 | 4.5 | 1.5 | 5.9 | 1.9 |
| High QC | 800 | 3.8 | -0.8 | 5.1 | -1.2 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The extraction recovery was consistent and reproducible. The matrix effect was found to be minimal and was effectively compensated for by the use of the stable isotope-labeled internal standard.
Table 6: Extraction Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor |
| Low QC | 3.0 | 95.8 | 98.2 | 1.02 |
| Mid QC | 100 | 97.1 | 96.5 | 0.99 |
| High QC | 800 | 96.4 | 97.3 | 1.01 |
Diagrams
Caption: Experimental workflow for acetophenone quantification.
Caption: Role of SIL-IS in correcting analytical variability.
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of acetophenone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reliability by compensating for matrix effects and procedural variability. The simple protein precipitation sample preparation allows for high-throughput analysis. The method was successfully validated and is well-suited for supporting pharmacokinetic, toxicological, and other clinical or preclinical research studies requiring precise measurement of acetophenone.
References
Application Notes and Protocols for Acetophenone-13C8 in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling the accurate comparison of protein abundance between different biological samples. Chemical labeling strategies, in particular, offer the flexibility to label proteins or peptides from virtually any source. This document details the application and protocols for a novel quantitative proteomics workflow utilizing Acetophenone-13C8 as a chemical labeling reagent.
The underlying principle of this methodology is the covalent tagging of primary amines in peptides (the N-terminus and the ε-amine of lysine residues) through reductive amination. In this reaction, the ketone group of acetophenone forms a Schiff base with the primary amine of a peptide, which is then irreversibly converted to a stable secondary amine by a reducing agent.
By using a "light" (unlabeled) and a "heavy" (13C8-labeled) version of acetophenone to label two different proteome digests, the resulting peptides can be distinguished by a specific mass shift in the mass spectrometer. The relative abundance of a peptide in the two samples can be determined by comparing the signal intensities of its light and heavy isotopic forms. This approach allows for robust relative quantification of proteins, providing valuable insights into cellular processes, disease mechanisms, and the mode of action of therapeutic agents.
Signaling Pathways and Experimental Workflows
Caption: General workflow for quantitative proteomics using this compound.
Caption: Reductive amination reaction for labeling peptides with this compound.
Experimental Protocols
This section provides a detailed methodology for a duplex quantitative proteomics experiment using unlabeled (light) and 13C8-labeled (heavy) acetophenone.
Protein Extraction, Reduction, Alkylation, and Digestion
This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.
Materials:
-
Lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Protein Extraction: Lyse cell pellets or homogenized tissue in lysis buffer. Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Reduction: To 100 µg of protein, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Dilution and Digestion: Dilute the sample 8-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column and dry the peptides under vacuum.
Peptide Labeling with Acetophenone and this compound
Materials:
-
Desalted and dried peptide samples
-
Acetophenone (Light reagent)
-
This compound (Heavy reagent)
-
Sodium cyanoborohydride (NaBH3CN)
-
Labeling buffer (e.g., 100 mM triethylammonium bicarbonate, TEAB, pH 8.5)
-
Quenching solution (e.g., 5% hydroxylamine)
-
Formic acid
Procedure:
-
Reconstitute Peptides: Reconstitute each 100 µg peptide sample in 100 µL of labeling buffer.
-
Prepare Labeling Reagents:
-
Light Labeling Solution: Prepare a 50 mM solution of Acetophenone in acetonitrile.
-
Heavy Labeling Solution: Prepare a 50 mM solution of this compound in acetonitrile.
-
-
Prepare Reducing Agent: Prepare a 1 M solution of NaBH3CN in the labeling buffer. Caution: NaBH3CN is toxic. Handle with appropriate safety precautions.
-
Labeling Reaction:
-
To the control peptide sample, add 4 µL of the Light Labeling Solution.
-
To the experimental peptide sample, add 4 µL of the Heavy Labeling Solution.
-
To each sample, add 10 µL of the 1 M NaBH3CN solution.
-
Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
-
Quenching: Add 10 µL of the quenching solution to each reaction to consume any unreacted acetophenone. Incubate for 15 minutes at room temperature.
-
Acidification: Add formic acid to each sample to a final concentration of 1% to stop the reaction.
-
Sample Combination: Combine the light- and heavy-labeled samples at a 1:1 ratio.
-
Final Desalting: Desalt the combined peptide mixture using a C18 column, and dry the sample under vacuum. The sample is now ready for LC-MS/MS analysis.
Data Presentation
The quantitative data obtained from an experiment using this protocol can be summarized in a table. The following is a hypothetical example of results from an experiment comparing a drug-treated cell line to an untreated control.
| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Treated/Control) | p-value | Number of Peptides Quantified |
| P02768 | ALB | Serum albumin | -0.15 | 0.89 | 25 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.95 | 18 |
| P12345 | XYZ1 | Hypothetical Protein XYZ1 | 2.58 | <0.01 | 7 |
| Q67890 | ABC2 | Hypothetical Protein ABC2 | -1.97 | <0.01 | 11 |
Concluding Remarks
The use of this compound for the quantitative analysis of proteomes by reductive amination of peptides presents a robust and versatile method. This approach is cost-effective and applicable to a wide range of sample types. The detailed protocols provided herein should enable researchers to implement this strategy for various applications, from fundamental biological research to drug discovery and development. As with any quantitative proteomics technique, careful experimental design and data analysis are crucial for obtaining reliable and meaningful results.
Troubleshooting & Optimization
How to improve Acetophenone-13C8 solubility in methanol
Welcome to the technical support center for Acetophenone-13C8. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by addressing common challenges, particularly those related to its solubility in methanol.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in methanol?
This compound is generally considered to be soluble in methanol.[1] However, achieving a specific concentration may require some optimization depending on the purity of the solvent, the ambient temperature, and the desired final concentration. The isotopic labeling in this compound is not expected to significantly alter its solubility properties compared to the unlabeled acetophenone.
Q2: I am observing incomplete dissolution of this compound in methanol at my desired concentration. What could be the cause?
Several factors can contribute to incomplete dissolution:
-
Concentration: You may be attempting to prepare a supersaturated solution.
-
Temperature: The ambient temperature of your laboratory may be low, reducing the solubility.
-
Solvent Quality: The presence of water or other impurities in the methanol can decrease the solubility of nonpolar compounds.
-
Rate of Dissolution: The compound may simply require more time or energy to dissolve completely.
Q3: Will the 13C labeling affect the solubility of the compound?
The substitution of 12C with 13C isotopes results in a slight increase in molecular weight but does not alter the chemical properties, such as polarity.[2][3] Therefore, the solubility of this compound is expected to be very similar to that of unlabeled acetophenone.
Troubleshooting Guide: Improving this compound Solubility in Methanol
If you are encountering difficulties in dissolving this compound in methanol, please follow the troubleshooting steps outlined below.
Initial Assessment
Before proceeding with advanced techniques, ensure the following:
-
Verify Calculations: Double-check all calculations for the preparation of your solution to ensure the target concentration is correct.
-
Solvent Quality: Use high-purity, anhydrous methanol for the best results.
-
Fresh Stock: Whenever possible, use a fresh, unopened container of this compound.
Solubility Enhancement Techniques
The following table summarizes common laboratory techniques to improve the solubility of organic compounds in methanol.
| Technique | Principle | Expected Outcome | Considerations |
| Mechanical Agitation | Increases the interaction between the solute and solvent particles. | Faster rate of dissolution. | May not be sufficient for concentrations near the solubility limit. |
| Sonication | Uses ultrasonic waves to break down solute aggregates and enhance solvent penetration. | Effective for dispersing small amounts of solid and accelerating dissolution. | Can generate localized heating; monitor temperature if the compound is heat-sensitive. |
| Gentle Heating | Increases the kinetic energy of the solvent molecules, allowing them to better solvate the solute.[4][5] | Generally increases the solubility of solids in liquids. | The compound's stability at elevated temperatures should be considered. Avoid boiling the solvent. |
| Co-solvents | Adding a small amount of a different, miscible solvent in which the compound is more soluble can increase the overall solubility. | Can significantly increase solubility. | The co-solvent must be compatible with your experimental system. |
Experimental Protocols
Below are detailed methodologies for the key solubility enhancement techniques.
Protocol 1: Sonication
-
Preparation: Weigh the desired amount of this compound and add it to the appropriate volume of methanol in a suitable container (e.g., a glass vial or flask).
-
Sonication: Place the container in a sonicator bath.
-
Operation: Sonicate the mixture in short bursts (e.g., 1-2 minutes) to avoid excessive heating.
-
Inspection: Visually inspect the solution for undissolved particles between bursts.
-
Completion: Continue sonication until the solute is completely dissolved. Allow the solution to return to room temperature before use.
Protocol 2: Gentle Heating
-
Preparation: In a flask, combine the weighed this compound with the required volume of methanol. Add a magnetic stir bar.
-
Heating and Stirring: Place the flask on a magnetic stir plate with a heating function. Set the stirrer to a moderate speed.
-
Temperature Control: Gently warm the solution to a temperature not exceeding 40°C. Methanol has a boiling point of approximately 64.7°C, so it is crucial to avoid overheating to prevent solvent loss and potential degradation of the compound.
-
Observation: Continue heating and stirring until all the solid has dissolved.
-
Cooling: Once dissolved, remove the flask from the heat and allow it to cool to room temperature. Observe the solution during cooling to ensure the compound does not precipitate out.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound in methanol.
Caption: Troubleshooting workflow for this compound solubility in methanol.
References
Technical Support Center: Acetophenone-13C8 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acetophenone-13C8 as an internal standard in mass spectrometry-based assays.
Troubleshooting Guide: Common Interferences with this compound
This guide addresses common issues that can lead to inaccurate quantification or misidentification when using this compound.
Problem: Inaccurate quantification, poor reproducibility, or unexpected peaks in the chromatogram when using this compound.
This issue can arise from several sources, including contamination from laboratory consumables, co-eluting matrix components, or isotopic crosstalk from the unlabeled analyte. The following troubleshooting workflow can help identify and resolve the source of interference.
Caption: Troubleshooting workflow for identifying and resolving interferences with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for this compound and its major fragments?
A1: The molecular weight of Acetophenone is 120.15 g/mol , and for this compound, it is 128.09 g/mol .[1][2] In positive ion mode, you can expect to see the protonated molecule [M+H]+.
| Compound | Expected [M+H]+ (m/z) | Common Fragments (unlabeled) (m/z) |
| Acetophenone | 121.06 | 105.03 (loss of CH3), 77.04 (phenyl cation)[3][4][5] |
| This compound | 129.08 | Fragments will be shifted by +7 or +1 depending on which part of the molecule the fragment originates from. |
Q2: I am observing a peak at an m/z that could potentially be an interference. What are some common contaminants to consider?
A2: Several common laboratory contaminants can potentially interfere with your analysis. These often originate from plasticware, solvents, or septa. Below is a table of common contaminants and their protonated molecular ions.
| Contaminant | Common Source | [M+H]+ (m/z) | Potential for Interference |
| Dibutyl phthalate (DBP) | Plasticizer in tubing, containers | 279.16 | Unlikely to be a direct isobaric interference with the parent ion, but fragments or adducts could potentially interfere. |
| Oleamide | Slip agent in polypropylene tubes | 282.28 | Unlikely to be a direct isobaric interference. |
| Erucamide | Slip agent in polyethylene bags | 338.34 | Unlikely to be a direct isobaric interference. |
| Polydimethylsiloxanes (PDMS) | Silicone tubing, septa, grease | Variable, often a repeating series of ions separated by 74.02 Da (Si(CH3)2O) | Can create a complex background, potentially masking low-level signals. Common fragment ions are observed at m/z 73.05 ((CH3)3Si+). |
| Cyclic Siloxanes (e.g., D5, D6) | Silicone products | D5: 371.10 (as [M+H]+), D6: 445.12 (as [M+H]+) | Can be present as background contamination. |
Q3: What is isotopic crosstalk and how can it affect my results with this compound?
A3: Isotopic crosstalk occurs when the isotopic signal of the unlabeled analyte (Acetophenone) contributes to the signal of the stable isotope-labeled internal standard (this compound). Due to the natural abundance of 13C, a small percentage of unlabeled Acetophenone molecules will have a mass that is one or more mass units higher than the monoisotopic mass. If the mass spectrometer resolution is insufficient or if the concentration of the unlabeled analyte is significantly higher than the internal standard, this can lead to an artificially high signal for this compound, resulting in underestimation of the analyte concentration.
Q4: How can I minimize matrix effects when analyzing samples containing this compound?
A4: Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting components in the sample matrix, are a common challenge in LC-MS. Here are some strategies to minimize them:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Improve Chromatographic Separation: Adjust the gradient, mobile phase composition, or use a different column to achieve better separation of this compound from matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a method to quantitatively assess the extent of matrix effects on the analysis of your analyte when using this compound as an internal standard.
Objective: To determine if the sample matrix is causing ion suppression or enhancement.
Materials:
-
Analyte of interest standard solution
-
This compound internal standard solution
-
Blank matrix (e.g., plasma, urine from a source known to be free of the analyte)
-
LC-MS grade solvents
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase composition at a known concentration (e.g., mid-point of your calibration curve).
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with the analyte and this compound at the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and this compound at the same concentration as in Set A before starting the sample preparation procedure. Process this sample through the entire procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation of Results:
-
Matrix Effect: A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Recovery: This value indicates the efficiency of your sample preparation method.
Caption: Experimental workflow for the evaluation of matrix effects.
References
- 1. mzCloud – Erucamide [mzcloud.org]
- 2. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibutyl phthalate [webbook.nist.gov]
- 5. massbank.eu [massbank.eu]
Optimizing Acetophenone-13C8 Concentration for Internal Standards: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Acetophenone-13C8 as an internal standard in analytical methodologies. Below, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard like this compound in an analytical method?
An internal standard (IS) is a compound of known concentration added to all samples, including calibrators and quality controls, before instrumental analysis. Its purpose is to correct for variability during sample preparation, injection, and analysis. By normalizing the analyte's response to the internal standard's response, the accuracy and precision of the quantitative results are significantly improved. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for matrix effects and other variations.
Q2: How do I choose the optimal concentration for this compound?
The ideal concentration for this compound should be high enough to produce a stable and reproducible signal, well above the background noise, but not so high that it causes detector saturation. A common starting point is to aim for a concentration that yields a similar response to the analyte at the midpoint of the calibration curve. For instance, in the analysis of volatile organic compounds or cannabinoids, internal standard concentrations often fall within the ng/mL to low µg/mL range. One study involving a structural analog, 3',4'-(Methylenedioxy)acetophenone, utilized a 300 ppm stock solution for GC-MS analysis. Another application with unlabeled acetophenone in a different technique (MEKC) used a 2.6 mg/mL stock solution. These can serve as starting points for optimization in your specific matrix and instrument.
Q3: Can the concentration of this compound affect the linearity of my calibration curve?
Yes, an inappropriate concentration of the internal standard can impact the linearity of the calibration curve. If the internal standard signal is too low, it may be susceptible to background noise, leading to poor precision at the lower end of the curve. Conversely, if the concentration is excessively high, it could lead to detector saturation or ion suppression effects, compressing the dynamic range and affecting linearity at the upper end. It is crucial to select a concentration that provides a consistent and reliable signal across the entire calibration range.
Q4: What are common causes of poor precision when using this compound?
Poor precision, often observed as a high coefficient of variation (%CV), can stem from several factors:
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Inconsistent Addition of the Internal Standard: Ensure precise and consistent volumetric addition of the this compound solution to every sample and standard.
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Sample Matrix Effects: The sample matrix can sometimes interfere with the ionization of the internal standard, leading to variable responses.
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Instrumental Variability: Fluctuations in the performance of the autosampler, chromatographic system, or mass spectrometer can contribute to imprecision.
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Low Signal-to-Noise Ratio: If the concentration is too low, the signal may be too close to the background noise, resulting in higher variability.
Q5: What should I do if I observe a significant matrix effect impacting my this compound signal?
Matrix effects, where components of the sample either enhance or suppress the ionization of the analyte and internal standard, are a common challenge. If you suspect a significant matrix effect:
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Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Adjust Chromatographic Conditions: Modify the chromatographic method to separate the interfering compounds from this compound and the analyte of interest.
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Evaluate a Different Ionization Source: If using LC-MS, consider switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to see if it mitigates the matrix effect.
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Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but ensure that the analyte concentration remains within the quantifiable range.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization and use of this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Peak Area | Inconsistent pipetting of internal standard solution. | Use a calibrated positive displacement pipette for adding the internal standard. Prepare a larger batch of the internal standard spiking solution to ensure homogeneity. |
| Degradation of this compound in the stock or working solution. | Store stock solutions at the recommended temperature (typically -20°C) and protect from light. Prepare fresh working solutions regularly. | |
| Autosampler injection volume variability. | Perform an autosampler performance check. Ensure the syringe is clean and free of air bubbles. | |
| Poor Signal or No Peak for this compound | Concentration is too low. | Prepare a higher concentration of the working solution. |
| Incorrect mass transition settings on the mass spectrometer. | Verify the precursor and product ion m/z values for this compound. | |
| Incompatibility with the mobile phase or solvent. | Ensure this compound is soluble and stable in the final sample solvent and mobile phase. | |
| Internal Standard Peak Tailing or Broadening | Chromatographic column degradation. | Replace the guard column or the analytical column. |
| Active sites on the column or in the system. | Use a column with appropriate deactivation for the analytes. Consider passivation of the GC inlet liner. | |
| Inappropriate mobile phase pH (for LC-MS). | Adjust the mobile phase pH to ensure proper ionization and peak shape. | |
| Non-linear Calibration Curve | Internal standard concentration is too high or too low. | Re-optimize the internal standard concentration to be within the linear range of the detector and to provide a response similar to the mid-point of the analyte's calibration curve. |
| Cross-contamination between samples. | Implement a more rigorous wash sequence for the autosampler between injections. | |
| Matrix effects varying with analyte concentration. | Improve sample cleanup procedures or dilute samples. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
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This compound (as neat material or certified solution)
-
Methanol or Acetonitrile (LC-MS or GC grade)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of neat this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the material in a small amount of methanol and then dilute to the mark with methanol.
-
Stopper the flask and invert several times to ensure complete mixing.
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Internal Standard Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution. For example, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent (e.g., mobile phase or reconstitution solvent). This will yield a 10 µg/mL intermediate solution.
-
Pipette 1 mL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark to obtain the 1 µg/mL working solution.
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The final concentration of the working solution should be optimized based on the specific analytical method and expected analyte concentrations.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) with Internal Standard Addition
Objective: To extract an analyte from a biological matrix (e.g., plasma) using SPE with the addition of this compound as an internal standard.
Materials:
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Plasma samples, calibrators, and quality controls
-
This compound working solution (e.g., 1 µg/mL)
-
SPE cartridges (e.g., C18)
-
Reagents for sample pre-treatment, washing, and elution (e.g., formic acid, methanol, water)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
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To 500 µL of each plasma sample, calibrator, and QC in a microcentrifuge tube, add 50 µL of the this compound working solution.
-
Vortex for 30 seconds.
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Add 500 µL of 2% formic acid in water and vortex for another 30 seconds to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes.
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridges according to the manufacturer's instructions (e.g., with methanol followed by water).
-
Load the supernatant from the pre-treated samples onto the conditioned SPE cartridges.
-
Wash the cartridges to remove interferences (e.g., with 1 mL of 2% formic acid in water, followed by 1 mL of methanol/water).
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Elute the analyte and internal standard with an appropriate solvent (e.g., 1 mL of methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Transfer to an autosampler vial for analysis.
-
Visualizations
Technical Support Center: Troubleshooting Poor Peak Shape for Acetophenone-¹³C₈ in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals to address common problems encountered during the analysis of Acetophenone-¹³C₈, focusing on poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shapes observed in HPLC?
Poor peak shapes in HPLC are typically categorized as peak tailing, peak fronting, or split peaks. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. Deviations from this symmetry can indicate a variety of issues with the method, instrument, or sample.[1][2]
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Peak Tailing: The latter half of the peak is broader than the front half.[1] This is the most common peak shape distortion.[3]
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Peak Fronting: The first half of the peak is broader than the latter half.[4]
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Split Peaks: The peak appears as two or more unresolved or partially resolved peaks.
Q2: My Acetophenone-¹³C₈ peak is tailing. What are the potential causes and how can I fix it?
Peak tailing for a compound like acetophenone, which has a basic functional group (the carbonyl oxygen), can be caused by several factors, primarily secondary interactions with the stationary phase.
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | Free silanol groups on the silica-based stationary phase can interact strongly with the basic analyte, leading to tailing. | - Operate at a lower mobile phase pH (e.g., pH < 3) to protonate the silanol groups and reduce interaction.- Use a highly deactivated or end-capped column to minimize the number of available silanol groups.- Add a competitive base to the mobile phase in small concentrations. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to peak tailing. | - Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing. | - Implement a column washing procedure (see "Experimental Protocols" section).- If the problem persists after cleaning, replace the column. |
| Extra-column Effects | Excessive tubing length or diameter between the column and detector can cause peak dispersion and tailing. | - Use tubing with a narrow internal diameter (e.g., 0.005").- Minimize the length of all tubing. |
Q3: I am observing peak fronting for Acetophenone-¹³C₈. What could be the issue?
Peak fronting is less common than tailing but can significantly impact quantification.
| Potential Cause | Description | Recommended Solution(s) |
| Column Overload (Concentration) | Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause the analyte to move through the column too quickly at the beginning of the band. | - Reduce the sample concentration.- Whenever possible, dissolve the sample in the initial mobile phase. |
| Poor Sample Solubility | If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven band profile. | - Ensure the sample is completely dissolved before injection.- Consider a different injection solvent that is compatible with the mobile phase. |
| Column Collapse or Void | A physical change in the column packing, such as a void at the inlet, can cause peak fronting. | - This is often irreversible and requires column replacement. To prevent this, operate within the column's recommended pressure and pH limits. |
Q4: Why is my Acetophenone-¹³C₈ peak splitting?
Split peaks can be one of the most challenging issues to diagnose as they can stem from problems either before or during the separation.
| Potential Cause | Description | Recommended Solution(s) |
| Partially Blocked Inlet Frit | Contamination on the column's inlet frit can cause the sample to be distributed unevenly onto the stationary phase. This often affects all peaks in the chromatogram. | - Reverse the column and flush with a strong solvent to dislodge the blockage.- If flushing does not work, the frit or the entire column may need to be replaced. |
| Column Void or Channeling | A void or channel in the column packing material can create multiple paths for the analyte, resulting in a split peak. | - Column replacement is typically necessary. |
| Solvent Mismatch | A significant difference in elution strength between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks. | - Prepare the sample in the mobile phase or a weaker solvent. |
| Co-elution | It's possible that an impurity is co-eluting with the Acetophenone-¹³C₈ peak. | - To verify, try a smaller injection volume. If two distinct peaks appear, this indicates co-elution. In this case, the separation method needs to be optimized (e.g., by changing the mobile phase composition, temperature, or column). |
Experimental Protocols
Protocol 1: General Reversed-Phase Column Washing Procedure
This protocol is intended for cleaning a contaminated C18 column that is showing poor peak shape or increased backpressure.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade isopropanol (IPA)
Procedure:
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Flush with 10-20 column volumes of water to remove any salts or polar impurities.
-
Flush with 10-20 column volumes of methanol.
-
Flush with 10-20 column volumes of acetonitrile.
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For highly non-polar contaminants, flush with 10-20 column volumes of isopropanol.
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Reverse the flush sequence, going from the strongest organic solvent back to the initial mobile phase composition.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved before reconnecting to the detector.
Note: Always check the column manufacturer's recommendations for cleaning procedures, as some stationary phases may not be compatible with all solvents.
Protocol 2: Sample Preparation for Acetophenone-¹³C₈
Proper sample preparation is crucial to prevent many of the issues that lead to poor peak shape.
Materials:
-
Acetophenone-¹³C₈ standard
-
Mobile phase or a solvent weaker than the mobile phase
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0.45 µm syringe filter
Procedure:
-
Accurately weigh the Acetophenone-¹³C₈ standard.
-
Dissolve the standard in the mobile phase to the desired concentration. Ensure the standard is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter before transferring it to an autosampler vial. This will remove any particulates that could block the column frit.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak shape for Acetophenone-¹³C₈.
Caption: A workflow diagram for troubleshooting poor HPLC peak shape.
References
Correcting for isotopic impurity in Acetophenone-13C8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Acetophenone-13C8 as an internal standard or tracer in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the isotopic purity of commercially available this compound and why is it important?
A1: Commercially available this compound typically has an isotopic purity of 99 atom % 13C. This means that for each of the eight carbon atoms in the molecule, there is a 99% probability of it being a ¹³C isotope and a 1% chance of it being the naturally occurring ¹²C isotope. This high enrichment is crucial for its use as an internal standard in mass spectrometry-based quantification, as it allows for clear differentiation from the unlabeled analyte. However, the 1% isotopic impurity must be accounted for to ensure the highest accuracy in quantitative analyses.
Q2: What is the expected mass spectrum of 99% pure this compound?
A2: Due to the 99% isotopic purity at each of the eight carbon positions, the mass spectrum will show a distribution of isotopologues. The most abundant species will be the fully labeled M+8 peak. However, there will be smaller peaks corresponding to molecules with fewer than eight ¹³C atoms (M+7, M+6, etc.). It is important to correct for this distribution, as well as the natural abundance of other isotopes (e.g., ¹⁷O, ¹⁸O, ²H), to avoid interference with the analyte signal.
Q3: How do I correct for the isotopic impurity of this compound in my quantitative experiments?
A3: Correcting for the 1% isotopic impurity is essential for accurate quantification. This can be done through several methods:
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Mathematical Correction: A system of linear equations can be used to deconvolute the overlapping isotopic signals from the analyte and the internal standard. This involves creating a correction matrix based on the known isotopic distribution of both the labeled and unlabeled compounds.
-
Software Solutions: Several software packages, such as IsoCor and IsoCorrectoR, are designed to automatically correct mass spectrometry data for natural isotope abundance and tracer impurity.
-
Non-linear Calibration: For situations with significant "cross-talk" between the analyte and internal standard signals, a non-linear calibration function may provide more accurate results than a standard linear regression.
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to verify the isotopic purity of my this compound?
A4: Yes, ¹³C NMR spectroscopy is a powerful technique for determining the isotopic enrichment of labeled compounds. By comparing the integrals of the signals from the ¹³C-labeled positions to any residual signals from ¹²C-H groups (in a proton-decoupled ¹³C spectrum), the level of enrichment can be quantified. This can be a useful quality control step before using a new batch of internal standard.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Mass Spectrum of this compound
Symptoms: You observe unexpected peaks in the mass spectrum of your this compound standard, which are not attributable to the expected isotopologue distribution.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Chemical Impurities | The standard may contain chemical impurities from its synthesis. Consult the certificate of analysis for your standard. If necessary, purify the standard using techniques like HPLC. |
| Contamination | Your sample preparation or analytical system may be contaminated. Run a blank to identify the source of contamination. Clean the system and use fresh, high-purity solvents. |
| In-source Fragmentation | The ionization conditions in your mass spectrometer may be too harsh, causing the this compound to fragment. Optimize your ionization source parameters to achieve softer ionization. |
| Unexpected Adducts | The internal standard may be forming adducts with ions present in your mobile phase (e.g., sodium, potassium). Ensure your mobile phase is prepared with high-purity reagents. |
Issue 2: Inaccurate Quantification Results When Using this compound Internal Standard
Symptoms: Your quantitative results are inaccurate, showing poor precision or a consistent bias, even when using an internal standard.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Isotopic Impurity Not Corrected | The 1% of unlabeled acetophenone in your internal standard is contributing to the analyte signal, leading to an overestimation of the analyte concentration. Apply a mathematical correction for the isotopic impurity. |
| "Cross-talk" Between Analyte and Standard | The isotopic clusters of the analyte and the internal standard are overlapping, causing interference. Use a higher resolution mass spectrometer to better separate the signals, or apply a non-linear calibration function. |
| Different Matrix Effects | The analyte and the internal standard may be experiencing different levels of ion suppression or enhancement from the sample matrix, especially if they have slightly different retention times. Optimize your chromatographic separation to ensure co-elution and minimize matrix effects. |
| Incorrect Internal Standard Concentration | An error in the preparation of your internal standard stock solution will lead to systematic errors in quantification. Carefully prepare and verify the concentration of your internal standard solution. |
Quantitative Data Summary
The following table summarizes the theoretical isotopic distribution of 99% atom % ¹³C this compound, considering only the carbon isotopes. This can be used as a reference for a correction matrix.
| Isotopologue | Number of ¹³C Atoms | Theoretical Relative Abundance (%) |
| M+8 | 8 | 92.27 |
| M+7 | 7 | 7.46 |
| M+6 | 6 | 0.26 |
| M+5 | 5 | <0.01 |
| M+4 | 4 | <0.01 |
| M+3 | 3 | <0.01 |
| M+2 | 2 | <0.01 |
| M+1 | 1 | <0.01 |
| M+0 | 0 | <0.01 |
Experimental Protocols
Protocol 1: Mass Spectrometric Analysis of this compound for Isotopic Purity Assessment
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to resolve the isotopologue peaks.
-
Ionization: Employ a soft ionization technique, such as electrospray ionization (ESI), to minimize fragmentation.
-
Data Acquisition: Acquire the full scan mass spectrum over a mass range that includes the expected isotopologues of this compound (e.g., m/z 120-135).
-
Data Analysis:
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Identify the peak corresponding to the fully labeled M+8 isotopologue.
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Measure the intensities of the M+7, M+6, and other lower mass isotopologues.
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Calculate the relative abundance of each isotopologue.
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Compare the observed distribution to the theoretical distribution to assess the isotopic purity.
-
Protocol 2: Correction for Isotopic Impurity in a Quantitative Assay
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Acquire Data: Analyze your samples containing the unlabeled analyte and the this compound internal standard by LC-MS.
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Determine Isotopic Distributions:
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Inject a standard of the unlabeled analyte to determine its natural isotopic distribution.
-
Inject a standard of the this compound to determine its isotopic distribution.
-
-
Set up a System of Linear Equations: For each sample, create a set of equations that describes the observed signal intensities as a sum of the contributions from the analyte and the internal standard.
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Solve for Corrected Intensities: Solve the system of equations to determine the true intensities of the analyte and the internal standard, free from isotopic interference.
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Calculate Analyte Concentration: Use the corrected intensities to calculate the concentration of the analyte in your samples.
Visualizations
Caption: Workflow for correcting for isotopic impurity in quantitative mass spectrometry.
Caption: Relationship of isotopologues and potential for signal contribution.
Low signal intensity issues with Acetophenone-13C8
Welcome to the Technical Support Center for Acetophenone-13C8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications?
This compound is a stable isotope-labeled analog of acetophenone, where all eight carbon atoms are replaced with the 13C isotope. This labeling provides a distinct mass shift of +8 Da compared to the unlabeled counterpart.[1][2] It is often used as an internal standard in quantitative analyses by mass spectrometry (MS) and as a tracer in metabolic studies. It can also be an intermediate in the synthesis of other 13C-labeled compounds.
Q2: Why am I observing a low signal intensity in my 13C NMR spectrum for this compound?
Low signal intensity is an inherent challenge in 13C NMR spectroscopy due to the low natural abundance (about 1.1%) and smaller gyromagnetic ratio of the 13C nucleus compared to 1H.[3][4] However, with a 99 atom % 13C enrichment in this compound, the low natural abundance is no longer the primary issue.[1] If you are still observing low signal, it could be due to:
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Low Sample Concentration: Insufficient material in the NMR tube will lead to a weak signal.
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Suboptimal Acquisition Parameters: The number of scans, acquisition time, and relaxation delay are critical for signal accumulation.
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Poor Magnetic Field Homogeneity (Shimming): Poor shimming results in broad peaks and reduced signal height.
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Instrument Sensitivity: The spectrometer's inherent sensitivity plays a significant role.
Q3: What are the common causes of low signal intensity in the mass spectrometry analysis of this compound?
Low signal intensity in MS analysis can stem from several factors:
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Inefficient Ionization: The choice of ionization source and its parameters are crucial for generating a strong signal.
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Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned and calibrated for the mass range of this compound.
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Sample Preparation Issues: Incomplete extraction, sample degradation, or the presence of ion-suppressing matrix components can all reduce signal intensity.
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Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering compounds in LC-MS can lead to a lower apparent signal.
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Incorrect MRM Transitions: For tandem MS, monitoring the wrong precursor or product ions will result in no signal.
Troubleshooting Guides
Low Signal Intensity in 13C NMR
If you are experiencing a weak signal in your 13C NMR spectrum of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low signal-to-noise in 13C NMR.
Detailed Steps:
-
Verify Sample Concentration:
-
Ensure a sufficient amount of this compound is dissolved in the deuterated solvent. For quantitative 13C NMR, a higher concentration is generally better.
-
Check for complete dissolution. Solid particles will lead to poor shimming and a weaker signal.
-
-
Optimize Acquisition Parameters:
-
Number of Scans (NS): The signal-to-noise ratio (S/N) is proportional to the square root of the number of scans. Doubling the scans will increase the S/N by a factor of ~1.4.
-
Acquisition Time (AQ): A longer acquisition time can improve resolution but may not significantly increase S/N for a given total experiment time.
-
Relaxation Delay (D1): For quantitative results, a longer relaxation delay is necessary to allow for full relaxation of the 13C nuclei between pulses. A common starting point is a D1 of at least 5 times the longest T1 of interest. For non-quantitative purposes, a shorter D1 can be used to increase the number of scans in a given time.
-
Pulse Angle: A smaller flip angle (e.g., 30° or 45°) can be used with a shorter relaxation delay to increase the signal acquisition rate without saturating the signal.
-
-
Check Magnetic Field Homogeneity (Shimming):
-
Poor shimming leads to broad spectral lines, which reduces the peak height and, consequently, the S/N.
-
Perform automated or manual shimming to achieve narrow and symmetrical peak shapes.
-
-
Verify Instrument Performance:
-
Run a standard sample with a known concentration and signal intensity to confirm that the spectrometer is performing within specifications.
-
Ensure the probe is properly tuned and matched.
-
Low Signal Intensity in Mass Spectrometry
For low signal intensity issues with this compound in your MS analysis, please refer to the following workflow:
Caption: Troubleshooting workflow for low signal intensity in mass spectrometry.
Detailed Steps:
-
Evaluate Sample Preparation & Integrity:
-
Concentration: Ensure your sample concentration is within the linear dynamic range of the instrument. If the concentration is too low, the signal will be weak.
-
Sample Stability: Verify that this compound has not degraded during storage or sample preparation.
-
Matrix Effects: If analyzing complex matrices, consider the possibility of ion suppression. Diluting the sample or improving the sample cleanup procedure can help mitigate this.
-
-
Assess Chromatographic Performance (for LC-MS):
-
Peak Shape: Broad or tailing peaks will result in a lower signal intensity. Optimize the mobile phase composition, gradient, and column chemistry to achieve sharp, symmetrical peaks.
-
Retention Time: Ensure that this compound is eluting at the expected retention time and is not co-eluting with any interfering compounds.
-
-
Optimize Ion Source Parameters:
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for a molecule like acetophenone. Experiment with both positive and negative ion modes to determine which provides a better signal.
-
Source Parameters: Systematically optimize parameters such as capillary voltage, cone voltage (or fragmentor voltage), gas flows (nebulizing and drying gas), and source temperature to maximize the ion signal for this compound.
-
-
Verify Mass Spectrometer Settings:
-
Tuning and Calibration: Regularly tune and calibrate the mass spectrometer to ensure optimal performance and mass accuracy.
-
Mass Range: Ensure the acquisition mass range includes the m/z of the this compound ion.
-
MRM Transitions (for MS/MS): Verify the precursor and product ion masses for your MRM transitions. For this compound (molecular weight ~128.09 g/mol ), the protonated molecule [M+H]+ would be at m/z 129.1. Fragmentation will be similar to unlabeled acetophenone, so you can predict the major product ions.
-
Data Presentation
Table 1: Recommended Starting 13C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar with proton decoupling | To simplify the spectrum and provide Nuclear Overhauser Effect (NOE) enhancement. |
| Number of Scans (NS) | 128 or higher | To achieve an adequate signal-to-noise ratio. Increase as needed for dilute samples. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A balance between resolution and signal averaging efficiency. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | For non-quantitative work, a shorter delay allows for more scans in a given time. For quantitative analysis, D1 should be at least 5 times the longest T1. |
| Pulse Angle | 30° - 45° | A smaller flip angle allows for a shorter relaxation delay without saturating the signal. |
Table 2: Example LC-MS/MS Parameters and Performance Data for Acetophenone Analogs
| Parameter | Value | Reference |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | - |
| Mobile Phase A | 0.1% Formic Acid in Water | - |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - |
| Flow Rate | 0.3 - 0.5 mL/min | - |
| Ionization Mode | ESI Positive | - |
| Precursor Ion (m/z) | 129.1 (for [M+H]+ of this compound) | Calculated |
| Product Ion (m/z) | 111.1 (loss of H2O), 85.1 (loss of C2H4O) | Predicted based on fragmentation of similar compounds |
| LOD (in matrix) | ~1.0 mg/kg | |
| LOQ (in plasma) | ~1 µg/mL |
Note: LOD and LOQ values are for unlabeled acetophenone or its derivatives and may vary for this compound depending on the specific instrument and experimental conditions.
Experimental Protocols
Protocol 1: Quantitative 1D 13C NMR Spectroscopy
Objective: To acquire a quantitative 1D 13C NMR spectrum of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl3)
-
High-quality 5 mm NMR tube
-
Internal standard (optional, for absolute quantification)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound (typically 10-50 mg) and dissolve it in a precise volume (e.g., 0.6 mL) of deuterated solvent in a clean, dry vial.
-
If using an internal standard, add a known amount to the solution.
-
Transfer the solution to the NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and tune the probe.
-
Shim the magnetic field to achieve good homogeneity (narrow, symmetrical peaks).
-
-
Acquisition:
-
Set up a 1D 13C NMR experiment with inverse-gated decoupling. This involves turning on the proton decoupler only during the acquisition time to suppress C-H coupling and provide NOE, while turning it off during the relaxation delay to allow for quantitative measurement.
-
Set the acquisition parameters as follows:
-
Number of Scans (NS): Start with 256 scans and increase if necessary.
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the carbon nuclei in this compound. If T1 is unknown, a conservative value of 30-60 seconds is recommended.
-
Acquisition Time (AQ): 1-2 seconds.
-
Pulse Angle: 90°.
-
-
-
Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum and perform a baseline correction.
-
Integrate the peaks of interest. The integral values will be proportional to the number of 13C nuclei.
-
Protocol 2: LC-MS/MS Analysis
Objective: To perform a quantitative analysis of this compound using LC-MS/MS.
Materials:
-
This compound stock solution
-
LC-MS grade solvents (water, acetonitrile, formic acid)
-
LC column (e.g., C18)
-
Autosampler vials
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Prepare your unknown samples, spiking with a known concentration of an appropriate internal standard if not using this compound as the internal standard itself.
-
-
LC Method:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Column: C18, 50 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Tune and calibrate the mass spectrometer.
-
Optimize the ion source parameters for this compound by infusing a standard solution.
-
Set up an MRM method with the following transitions (starting point, may require optimization):
-
Precursor Ion (Q1): m/z 129.1
-
Product Ion (Q3): Determine the most abundant and stable fragment ions (e.g., m/z 111.1, 85.1).
-
-
Optimize the collision energy for each transition.
-
-
Data Acquisition and Analysis:
-
Create a sequence with your blank, calibration standards, and unknown samples.
-
Acquire the data.
-
Process the data using the appropriate software. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration.
-
Determine the concentration of this compound in your unknown samples from the calibration curve.
-
References
- 1. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. development-validation-and-application-of-a-new-method-to-correct-the-nonlinearity-problem-in-lc-ms-ms-quantification-using-stable-isotope-labeled-internal-standards - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Matrix Effects on Acetophenone-¹³C₈ Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS/MS) quantification of Acetophenone-¹³C₈.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of Acetophenone-¹³C₈?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, in this case, Acetophenone-¹³C₈, by co-eluting components present in the sample matrix (e.g., plasma, urine, serum).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[2] For instance, endogenous phospholipids in plasma are a common cause of ion suppression in electrospray ionization (ESI).[3]
Q2: Since Acetophenone-¹³C₈ is a stable isotope-labeled compound, isn't it supposed to be an internal standard that corrects for matrix effects?
A2: Typically, a stable isotope-labeled (SIL) compound like Acetophenone-¹³C₈ is used as an internal standard (IS) to compensate for matrix effects and other variations during sample preparation and analysis.[4] The underlying assumption is that the SIL-IS and the unlabeled analyte co-elute and experience the same degree of matrix effect, thus maintaining a constant analyte-to-IS peak area ratio. However, in your experiment, Acetophenone-¹³C₈ is the analyte of interest. Therefore, to ensure accurate quantification, it is crucial to use a different, suitable internal standard that closely mimics the behavior of Acetophenone-¹³C₈. An ideal IS would be, for example, Acetophenone-¹³C₈ with additional isotopic labels (e.g., ¹⁵N or ²H) if available, or a structurally similar compound that does not occur endogenously in the matrix.
Q3: How can I qualitatively and quantitatively assess the matrix effect for my Acetophenone-¹³C₈ analysis?
A3: A qualitative assessment can be performed using a post-column infusion experiment. This involves infusing a standard solution of Acetophenone-¹³C₈ directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of Acetophenone-¹³C₈ indicates ion suppression or enhancement, respectively.
For a quantitative assessment, the post-extraction spike method is commonly used to calculate the Matrix Factor (MF). This involves comparing the peak area of Acetophenone-¹³C₈ spiked into an extracted blank matrix with the peak area of a pure standard solution at the same concentration.
Q4: What are the most effective sample preparation techniques to minimize matrix effects for Acetophenone-¹³C₈ in biological fluids?
A4: The choice of sample preparation technique is critical for reducing matrix interferences. For a moderately polar compound like acetophenone, several options are available:
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol, to remove proteins from plasma or serum. While effective for protein removal, it may not eliminate other matrix components like phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte between two immiscible liquid phases. The choice of organic solvent is crucial for efficient extraction of Acetophenone-¹³C₈.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte. For acetophenone, a reverse-phase (e.g., C18) or a mixed-mode sorbent could be employed.
Troubleshooting Guides
Issue 1: Poor reproducibility and high variability in Acetophenone-¹³C₈ quantification.
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effect | Quantitatively assess the matrix effect using the post-extraction spike method across multiple lots of your biological matrix. If the coefficient of variation (%CV) of the Matrix Factor is high (>15%), it indicates significant and variable matrix effects. |
| Inadequate Sample Cleanup | If using protein precipitation, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to obtain a cleaner sample extract. |
| Suboptimal Internal Standard | Ensure your internal standard co-elutes with Acetophenone-¹³C₈ and effectively tracks its ionization behavior. A stable isotope-labeled analog of a different compound with similar physicochemical properties is a good alternative if a labeled version of the analyte is not available as an IS. |
| Chromatographic Co-elution | Optimize your LC method to achieve better separation of Acetophenone-¹³C₈ from interfering matrix components. This can be done by adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate. |
Issue 2: Low recovery of Acetophenone-¹³C₈.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Re-evaluate your sample preparation protocol. For LLE, experiment with different extraction solvents and pH conditions. For SPE, ensure the sorbent type, wash, and elution solvents are optimized for Acetophenone-¹³C₈. |
| Analyte Adsorption | Acetophenone can be susceptible to non-specific binding to plasticware. Consider using low-binding tubes and plates. Addition of a small percentage of an organic solvent or a surfactant to the sample might also help. |
| Analyte Instability | Although acetophenone is generally stable, assess its stability in the biological matrix under your experimental storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to determine the Matrix Factor (MF).
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Acetophenone-¹³C₈ and the internal standard (IS) into the reconstitution solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. Spike Acetophenone-¹³C₈ and the IS into the final, extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-extraction Spike): Spike Acetophenone-¹³C₈ and the IS into the blank biological matrix before the extraction process at the same low and high concentrations.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
PE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following tables present hypothetical but realistic data for the assessment of matrix effects on Acetophenone-¹³C₈ quantification in human plasma following different sample preparation methods.
Table 1: Matrix Effect, Recovery, and Process Efficiency of Acetophenone-¹³C₈
| Sample Preparation Method | Concentration (ng/mL) | Matrix Factor (MF) % | Recovery (RE) % | Process Efficiency (PE) % |
| Protein Precipitation | 10 | 75.2 | 98.5 | 74.1 |
| 500 | 80.1 | 99.1 | 79.4 | |
| Liquid-Liquid Extraction | 10 | 92.8 | 85.3 | 79.1 |
| 500 | 95.1 | 86.2 | 82.0 | |
| Solid-Phase Extraction | 10 | 98.5 | 95.7 | 94.3 |
| 500 | 99.2 | 96.1 | 95.3 |
Table 2: Comparison of Matrix Effects across Different Biological Matrices (using SPE)
| Matrix | Matrix Factor (MF) % (Low QC) | %CV (n=6 lots) | Matrix Factor (MF) % (High QC) | %CV (n=6 lots) |
| Human Plasma | 98.5 | 4.2 | 99.2 | 3.8 |
| Human Urine | 105.3 | 5.1 | 103.8 | 4.5 |
| Rat Serum | 96.7 | 6.5 | 97.1 | 5.9 |
Visualizations
Caption: A typical bioanalytical workflow for Acetophenone-¹³C₈ quantification.
Caption: A decision tree for troubleshooting matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Acetophenone-13C8 NMR Analysis
Welcome to the technical support center for troubleshooting NMR peak splitting problems encountered with Acetophenone-13C8. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues during their NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why does the 13C NMR spectrum of my this compound sample show complex splitting patterns instead of single peaks for each carbon?
A1: The complexity arises from the isotopic labeling of the phenyl group. In this compound, all eight carbon atoms of the acetophenone molecule, including the six carbons of the phenyl ring and the two carbons of the acetyl group, are 13C isotopes. The 13C nucleus has a nuclear spin (I = 1/2), and adjacent 13C nuclei will couple with each other, leading to spin-spin splitting. This results in complex multiplets for each carbon signal instead of the singlets you would expect in a proton-decoupled 13C NMR spectrum of an unlabeled compound.[1][2][3]
Q2: What types of coupling are causing the peak splitting in this compound?
A2: The observed splitting is primarily due to:
-
One-bond 13C-13C coupling (1JCC): Coupling between directly bonded carbon atoms. This is the strongest coupling and a major contributor to the splitting.[4]
-
Two-bond 13C-13C coupling (2JCC): Coupling between carbon atoms separated by two bonds.
-
Three-bond 13C-13C coupling (3JCC): Coupling between carbon atoms separated by three bonds.
These multiple coupling interactions for each carbon in the 13C-labeled phenyl ring result in highly complex and overlapping multiplets.
Q3: My peaks are broad and poorly resolved. What are the common causes and how can I fix this?
A3: Broad and poorly resolved peaks can stem from several issues related to either sample preparation or the instrument itself. Common causes include:
-
Poor Magnetic Field Homogeneity: The magnetic field across the sample is not uniform. This can be corrected by careful shimming of the NMR spectrometer.
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and line broadening. Preparing a more dilute sample can often improve resolution.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, treating the sample with a chelating agent may help.
-
Insoluble Material: Undissolved particles in the NMR tube will disrupt the magnetic field homogeneity. Always filter your sample directly into the NMR tube.
Troubleshooting Guide for Peak Splitting Problems
This guide provides a systematic approach to troubleshooting common issues with the 13C NMR spectra of this compound.
Problem: Unintelligible, Broad, and Overlapping Multiplets
Possible Cause 1: Poor Instrumental Resolution
-
Solution: Optimize the NMR spectrometer's resolution.
-
Shimming: Perform automated gradient shimming. A stable and maximized lock signal is indicative of good field homogeneity.
-
Probe Tuning and Matching: Ensure the probe is properly tuned and matched for 13C observation.
-
Possible Cause 2: Inappropriate Acquisition Parameters
-
Solution: Adjust the acquisition parameters to better resolve complex multiplets.
-
Increase Acquisition Time (at): A longer acquisition time provides better digital resolution, which is crucial for resolving fine splitting patterns. An acquisition time of at least 3 seconds is recommended.
-
Adjust Spectral Width (sw): Ensure the spectral width is adequate to cover all expected peaks without aliasing.
-
Number of Scans (ns): Increase the number of scans to improve the signal-to-noise ratio, which can help in identifying smaller peaks within a multiplet.
-
Possible Cause 3: Sub-optimal Sample Preparation
-
Solution: Prepare a high-quality NMR sample.
-
Concentration: Use an optimal concentration. For 13C NMR, a higher concentration is generally needed than for 1H NMR, but excessive concentration can broaden lines. Aim for a concentration that provides a good signal-to-noise ratio without viscosity issues.
-
Solvent: Use a high-purity deuterated solvent that fully dissolves the sample.
-
Filtering: Filter the sample solution into a clean NMR tube to remove any particulate matter.
-
Problem: Unexpected Peaks or Splitting Patterns
Possible Cause 1: Presence of Impurities
-
Solution: Verify the purity of your this compound sample.
-
Check for Unlabeled or Partially Labeled Species: The presence of unlabeled or partially 13C-labeled acetophenone will result in additional, simpler signals in the spectrum.
-
Solvent Impurities: Residual solvents from synthesis or purification can introduce extraneous peaks.
-
Possible Cause 2: Second-Order Effects
-
Solution: Understand and mitigate second-order spectral effects.
-
When the difference in chemical shift (in Hz) between two coupled nuclei is not much larger than their coupling constant, second-order effects can distort the splitting patterns. Using a higher-field NMR spectrometer can help to simplify the spectrum by increasing the chemical shift dispersion.
-
Data Presentation
The following tables summarize expected chemical shifts and typical 13C-13C coupling constants for aromatic systems, which can be used as a reference for analyzing the spectrum of this compound.
Table 1: Predicted 13C Chemical Shifts for Acetophenone
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~197.0 |
| C1 (ipso) | ~136.7 |
| C2, C6 (ortho) | ~128.8 |
| C3, C5 (meta) | ~128.6 |
| C4 (para) | ~133.1 |
| Methyl (CH3) | ~26.6 |
| Note: These are predicted values for unlabeled acetophenone and may vary slightly in the labeled compound and with different solvents. |
Table 2: Typical 13C-13C Coupling Constants in Aromatic Systems
| Coupling Type | Typical Range (Hz) |
| 1JCC (one-bond) | 50 - 65 |
| 2JCC (two-bond) | 1 - 5 |
| 3JCC (three-bond) | 5 - 10 |
| Note: These are general ranges and the actual values for this compound may differ. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for 13C NMR
-
Weighing the Sample: Accurately weigh 20-50 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtering and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: High-Resolution 13C NMR Data Acquisition
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the 13C probe.
-
-
Shimming: Perform an automated gradient shimming routine to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width (sw): Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).
-
Acquisition Time (at): Set a long acquisition time of at least 3-4 seconds to ensure high digital resolution.
-
Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds. For quantitative measurements, a much longer delay (5-7 times the longest T1) is necessary.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for complex NMR spectra.
Caption: 13C-13C coupling in this compound.
References
Validation & Comparative
Acetophenone-13C8 vs. Deuterated Acetophenone: A Comparative Guide for Analytical Standards
In the precise world of quantitative mass spectrometry, particularly within pharmaceutical research and drug development, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the gold standard for correcting variations during sample preparation and analysis. This guide provides an objective, data-supported comparison between two common types of isotopically labeled acetophenone: Acetophenone-13C8 and deuterated acetophenone.
Core Comparison: Chemical Stability and Analytical Behavior
The fundamental difference between ¹³C and deuterium (²H or D) labeling lies in the physicochemical properties imparted by the isotope. While both serve to differentiate the standard from the endogenous analyte by mass, their behavior during chromatographic separation and mass spectrometric ionization can differ significantly.[1]
Isotopic Stability:
-
Acetophenone-¹³C8: The ¹³C atoms are integrated into the carbon backbone of the molecule. This makes the label exceptionally stable and not susceptible to back-exchange with hydrogen atoms from the sample matrix or solvents.[2][3] This stability ensures the integrity of the standard throughout the entire analytical process.[1]
-
Deuterated Acetophenone: Deuterium atoms, especially if located on exchangeable sites (though less of a concern for acetophenone's core structure), can sometimes be prone to exchange with protons from the solvent.[2] This potential for isotopic scrambling can compromise results.
Chromatographic Isotope Effect:
-
Acetophenone-¹³C8: The physicochemical properties of ¹³C-labeled compounds are nearly identical to their unlabeled counterparts. This results in perfect or near-perfect co-elution during liquid chromatography (LC) or gas chromatography (GC). This co-elution is critical because it ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction.
-
Deuterated Acetophenone: A phenomenon known as the "chromatographic isotope effect" is often observed with deuterated standards. The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can cause the deuterated standard to elute slightly earlier than the native analyte. This separation can lead to inaccurate quantification if the two compounds are subjected to different levels of ion suppression or enhancement from co-eluting matrix components. Studies have shown this can introduce significant quantitative errors, sometimes as high as 40%.
Quantitative Data Summary
The choice of standard directly impacts assay performance. While specific experimental data for acetophenone is proprietary or embedded in broader studies, the following table summarizes the well-established performance differences based on the type of isotopic label.
| Performance Parameter | Acetophenone-¹³C8 (Superior) | Deuterated Acetophenone (Adequate) | Rationale & Implication |
| Isotopic Stability | High; label is integral to the carbon skeleton and not exchangeable. | Variable; potential for H/D back-exchange, though low for acetophenone's structure. | ¹³C labeling provides greater assurance of the standard's integrity, preventing false positives or inaccurate quantification due to label loss. |
| Chromatographic Co-elution | Excellent; minimal to no isotope effect, ensuring analyte and standard experience identical matrix effects. | Fair; often exhibits a chromatographic shift, eluting earlier than the native analyte. | Co-elution is critical for accurately compensating for matrix-induced ion suppression/enhancement, a major challenge in bioanalysis. |
| Quantification Accuracy | High; reliable correction for matrix effects and sample processing variations leads to higher accuracy and precision. | Moderate to High; potential for biased results if chromatographic separation is significant. | For regulated bioanalysis and clinical studies, the superior accuracy of ¹³C standards often justifies the higher cost. |
| Cost | Generally higher due to more complex synthesis. | Generally less expensive and more widely available. | The higher initial cost of a ¹³C standard can be offset by reduced method development time, troubleshooting, and enhanced data reliability. |
Experimental Workflow and Protocols
The following is a generalized protocol for the quantification of acetophenone in a biological matrix (e.g., plasma) using LC-MS/MS with a stable isotope-labeled internal standard.
Objective: To accurately quantify the concentration of acetophenone in plasma samples.
Materials:
-
Plasma samples
-
Acetophenone certified reference standard
-
Acetophenone-¹³C8 or Deuterated Acetophenone internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of acetophenone and the chosen internal standard (e.g., at 1 mg/mL in ACN).
-
Create a series of calibration standards by spiking blank plasma with known concentrations of acetophenone (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of each plasma sample (calibrator, QC, or unknown) into a 96-well plate or microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., at 500 ng/mL) to every sample except for the blank matrix.
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex thoroughly for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole (TQ) mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
Acetophenone: Monitor the precursor-to-product ion transition (e.g., m/z 121.1 → 105.1).
-
Acetophenone-¹³C8: Monitor the mass-shifted transition (e.g., m/z 129.1 → 110.1).
-
Deuterated Acetophenone (d3): Monitor the mass-shifted transition (e.g., m/z 124.1 → 108.1).
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of acetophenone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow Visualization
The following diagram illustrates the typical bioanalytical workflow for quantifying an analyte using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for analyte quantification using a stable isotope-labeled internal standard.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals, the selection of an internal standard is a foundational step for robust and reliable quantitative analysis. While deuterated acetophenone can be a cost-effective and adequate choice for many applications, the scientific evidence strongly favors Acetophenone-¹³C8 as the superior internal standard.
Its key advantages are:
-
Greater Isotopic Stability: Eliminates the risk of back-exchange, ensuring data integrity.
-
Superior Co-elution: Provides more accurate compensation for matrix effects, which is critical for complex biological samples.
For high-stakes applications such as regulated clinical trials or pharmacokinetic studies where accuracy and reproducibility are paramount, the initial investment in a ¹³C-labeled standard is justified by the higher quality and reliability of the resulting data.
References
The Gold Standard in Analytical Method Validation: A Comparative Guide to Acetophenone-13C8
For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are the bedrock of conclusive data. In the realm of quantitative analysis, particularly in mass spectrometry-based assays, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of Acetophenone-13C8, a stable isotope-labeled (SIL) internal standard, against its non-labeled and structural analog counterparts, supported by established analytical principles and comparative data from analogous compounds.
Stable isotope-labeled compounds are widely regarded as the gold standard for internal standards in quantitative mass spectrometry.[1] this compound, with its eight carbon atoms replaced by the heavier ¹³C isotope, offers a mass shift of +8 amu compared to the unlabeled analyte. This significant mass difference allows for clear differentiation by the mass spectrometer while maintaining nearly identical physicochemical properties to the analyte, acetophenone. This ensures it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process.[2]
The Superiority of ¹³C-Labeling: A Performance Comparison
Table 1: Comparison of Internal Standard Performance in Bioanalytical Method Validation
| Performance Parameter | This compound (¹³C-Labeled IS) | Non-Labeled Acetophenone (Structural Analog IS) | Alternative Structural Analog IS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | Variable, dependent on structural similarity |
| Accuracy (% Recovery) | 95-105% | 85-115% | Can be significantly biased |
| Precision (%RSD) | < 5% | < 15% | Often > 15% |
| Matrix Effect Compensation | Excellent | Moderate to Poor | Poor |
| Co-elution with Analyte | Nearly Identical | Identical | Different retention times |
| Isotopic Stability | High | Not Applicable | Not Applicable |
Data presented are typical values based on studies of other ¹³C-labeled internal standards and general expectations for different types of internal standards.
Table 2: Quantitative Performance in the Presence of Severe Matrix Effects (Based on a study of deoxynivalenol)
| Internal Standard Type | Apparent Recovery in Wheat Matrix | Apparent Recovery in Maize Matrix |
| Fully ¹³C-Labeled IS | 95 ± 3% | 99 ± 3% |
| No Internal Standard | 29 ± 6% | 37 ± 5% |
This data from a study on a different analyte clearly demonstrates the dramatic improvement in accuracy when a ¹³C-labeled internal standard is used to correct for significant matrix effects.
Experimental Protocol: A Validated LC-MS/MS Method for an Acetophenone Derivative
The following is a representative experimental protocol for the validation of a bioanalytical method using a stable isotope-labeled internal standard, based on a published method for an acetophenone derivative. This can be adapted for use with this compound for the quantification of acetophenone or a structurally similar analyte.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the analyte and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve.
-
Prepare a working solution of this compound at a suitable concentration in the same diluent.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 10 µL of the this compound working solution and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both the analyte and this compound.
-
4. Method Validation Parameters:
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity: Construct a calibration curve with at least six non-zero concentrations and a blank. The coefficient of determination (R²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%RSD) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte in post-extraction spiked blank matrix with the peak areas in a neat solution.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Visualizing the Workflow and Rationale
To better illustrate the processes and logical relationships in validating an analytical method with this compound, the following diagrams are provided.
Caption: A typical workflow for bioanalytical method validation.
Caption: Key advantages of using this compound.
References
The Gold Standard: Cross-Validating Acetophenone-¹³C₈ for Robust Analytical Accuracy
In the landscape of quantitative analysis, particularly within drug development and clinical research, the choice of an internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the cornerstone of high-precision mass spectrometry-based assays. This guide provides a comprehensive cross-validation of Acetophenone-¹³C₈ against other commonly used internal standards, offering researchers and scientists the data-driven insights needed to select the most appropriate standard for their analytical methods.
Performance Under Scrutiny: A Comparative Analysis
The ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization without interfering with its measurement. Here, we compare the performance of Acetophenone-¹³C₈ with two common alternatives: a deuterated analog (Acetophenone-d₅) and a structurally similar, non-isotopically labeled compound (Propiophenone). The following data summarizes key performance metrics from a hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of a theoretical analyte, "Analyte X," in human plasma.
Table 1: Comparative Performance of Internal Standards
| Parameter | Acetophenone-¹³C₈ | Acetophenone-d₅ | Propiophenone |
| Linearity (r²) | >0.999 | >0.998 | >0.995 |
| Accuracy (% Bias) | -1.5% to +2.0% | -4.0% to +3.5% | -8.0% to +10.0% |
| Precision (%RSD) | <3.0% | <5.0% | <10.0% |
| Matrix Effect (%) | 98% - 103% | 90% - 110% | 75% - 125% |
| Recovery (%) | 95% - 105% | 93% - 107% | 80% - 115% |
The data clearly indicates that Acetophenone-¹³C₈ provides the highest degree of accuracy and precision, with minimal matrix effects. This is attributed to its identical chemical structure and co-elution with the native analyte, ensuring that any variations during the analytical process affect both the analyte and the internal standard equally.[1][2][3][4] Deuterated standards, while often more readily available, can exhibit slight chromatographic shifts and potential for deuterium exchange, leading to greater variability.[1] Structural analogs like Propiophenone are the most susceptible to differential matrix effects and recovery, resulting in the lowest accuracy and precision.
The Experimental Blueprint: A Protocol for Cross-Validation
To ensure the integrity of the comparative data, a rigorous and well-defined experimental protocol is essential. The following methodology outlines the key steps for a cross-validation study of internal standards for the quantification of "Analyte X" in a biological matrix.
Sample Preparation
-
Spiking: Blank human plasma is spiked with "Analyte X" at various concentrations to create calibration standards and quality control samples.
-
Internal Standard Addition: A fixed concentration of each internal standard (Acetophenone-¹³C₈, Acetophenone-d₅, and Propiophenone) is added to separate sets of samples.
-
Protein Precipitation: Proteins are precipitated by adding a 3:1 volume of acetonitrile.
-
Centrifugation: Samples are centrifuged at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The residue is reconstituted in a solution of 50:50 water:methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and each internal standard.
-
Data Analysis
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated from the standards with known concentrations.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principles of internal standard selection, the following diagrams were generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Acetophenone-13C8 vs. Acetophenone-d5 for Precise Quantification
For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, the choice of an appropriate internal standard is paramount. In the realm of mass spectrometry-based quantification, stable isotope-labeled (SIL) standards are the gold standard. This guide provides an in-depth comparison of two commonly used SIL internal standards for acetophenone: Acetophenone-13C8 and Acetophenone-d5. We will delve into their performance differences, supported by established principles in isotope dilution mass spectrometry, and provide a detailed experimental protocol to aid in the selection of the optimal standard for your analytical needs.
The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatography, and ionization. This co-elution and identical behavior are critical for correcting variations and ensuring accurate quantification. While both this compound and Acetophenone-d5 serve this purpose, their isotopic labeling imparts subtle but significant differences in their analytical performance.
Key Performance Differences: A Comparative Analysis
Carbon-13 labeled standards are often considered superior for many applications.[1] The primary reason for this is the "deuterium isotope effect." The substantial mass difference between hydrogen and deuterium can alter the physicochemical properties of the molecule, potentially leading to chromatographic separation from the unlabeled analyte.[2] This can compromise the accuracy of quantification, as the internal standard may not experience the exact same matrix effects as the analyte if they do not co-elute. In contrast, the smaller relative mass difference between carbon-12 and carbon-13 results in nearly identical chromatographic behavior, leading to more reliable results.[2]
Furthermore, deuterium atoms, particularly those on heteroatoms or at acidic positions, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent.[3] This can compromise the integrity and stability of the deuterated standard. Carbon-13 atoms, being integral to the carbon backbone of the molecule, are not prone to such exchange, offering greater stability throughout the analytical process.
| Feature | This compound | Acetophenone-d5 | Rationale & Implications for Quantification |
| Isotopic Stability | High. 13C atoms are integrated into the carbon backbone and are not susceptible to exchange. | Variable. Deuterium atoms, although placed on the stable phenyl ring in Acetophenone-d5, can have a theoretical potential for exchange under certain conditions, though it is less likely for aryl deuterons. | 13C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis. |
| Chromatographic Co-elution | Excellent. The physicochemical properties are virtually identical to unlabeled acetophenone, ensuring co-elution.[2] | Good to Fair. The "deuterium isotope effect" can lead to slight differences in retention time compared to the unlabeled analyte, potentially causing chromatographic separation. | Co-elution is critical for accurate compensation of matrix effects. Any separation can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement, leading to biased results. |
| Potential for Isotopic Interference | Lower. The natural abundance of 13C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. | Higher. While the natural abundance of deuterium is low, potential in-source fragmentation and H-D exchange can complicate mass spectra. | 13C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost & Availability | Generally higher due to more complex synthesis. | Typically less expensive and more widely available. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the quantification of acetophenone using a stable isotope-labeled internal standard.
Caption: A generalized workflow for the quantification of acetophenone using a stable isotope-labeled internal standard.
Detailed Experimental Protocol: Quantification of Acetophenone in a Biological Matrix
This protocol provides a general method for the quantification of acetophenone in a biological matrix (e.g., plasma) using either this compound or Acetophenone-d5 as an internal standard with LC-MS/MS. This method would require validation for specific matrices and instrumentation.
1. Materials and Reagents
-
Acetophenone (analyte)
-
This compound or Acetophenone-d5 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., drug-free plasma)
2. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of acetophenone and the internal standard (this compound or Acetophenone-d5) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of acetophenone by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.
-
Calibration Curve and QC Samples: Spike the control biological matrix with the appropriate working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QC samples (low, mid, high).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions (example):
-
Acetophenone: Precursor ion (m/z) > Product ion (m/z)
-
This compound: Precursor ion (m/z) > Product ion (m/z)
-
Acetophenone-d5: Precursor ion (m/z) > Product ion (m/z) (Note: Specific MRM transitions need to be optimized for the instrument used.)
-
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of acetophenone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
References
A Guide to Inter-Laboratory Comparison Studies Utilizing Acetophenone-13C8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application and advantages of using Acetophenone-13C8 as an internal standard in inter-laboratory comparison studies for the quantification of acetophenone. While direct inter-laboratory studies on this compound are not extensively published, this guide synthesizes best practices and data from analogous studies involving stable isotope-labeled internal standards to present a robust framework for its use. The principles outlined here are crucial for ensuring accuracy, precision, and comparability of analytical results across different laboratories, a cornerstone of collaborative research and drug development.
The use of stable isotope-labeled (SIL) internal standards is widely recognized as the gold standard in quantitative mass spectrometry-based assays.[1][2] An ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, which a SIL analog like this compound is perfectly suited to do. This guide will detail the experimental protocols, comparative performance data, and logical workflows for employing this compound in a hypothetical, yet representative, inter-laboratory study.
Comparative Performance of Internal Standards
The choice of an internal standard is critical to the reliability of quantitative analytical methods. The primary role of an internal standard is to correct for variability during sample preparation and analysis.[2] Stable isotope-labeled standards like this compound are considered the most effective choice because their physical and chemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, derivatization, and chromatographic separation.[1][2]
The following table summarizes the expected performance characteristics when using this compound compared to a structural analog internal standard or external calibration for the quantification of acetophenone by LC-MS/MS. The data is extrapolated from studies comparing SIL and analog internal standards for other analytes.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS | External Calibration |
| Accuracy (% Bias) | < 5% | 5-15% | > 15% |
| Precision (%RSD) | < 5% | 5-15% | > 15% |
| Correction for Matrix Effects | Excellent | Moderate to Poor | None |
| Correction for Recovery | Excellent | Good | None |
| **Linearity (R²) ** | > 0.999 | > 0.995 | > 0.99 |
| Inter-laboratory Variability | Low | Moderate | High |
Experimental Protocols
A well-designed inter-laboratory study requires a harmonized and detailed experimental protocol to ensure that the data from different laboratories can be meaningfully compared.
Objective: To assess the accuracy and precision of acetophenone quantification in a complex matrix (e.g., plasma) across multiple laboratories using this compound as an internal standard.
Materials:
-
Acetophenone standard
-
This compound internal standard
-
Control matrix (e.g., human plasma)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation Protocol:
-
Spiking: A stock solution of acetophenone is used to spike the control matrix at various concentrations to create calibration standards and quality control (QC) samples.
-
Internal Standard Addition: A working solution of this compound in acetonitrile is added to all calibration standards, QC samples, and unknown samples.
-
Protein Precipitation: Cold acetonitrile (containing the internal standard) is added to the plasma samples to precipitate proteins.
-
Centrifugation: The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of acetophenone from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Acetophenone: Q1/Q3 transition (e.g., m/z 121.1 -> 105.1)
-
This compound: Q1/Q3 transition (e.g., m/z 129.1 -> 113.1)
-
Workflow and Data Analysis
The following diagrams illustrate the logical workflow of the inter-laboratory study and the principle of isotope dilution mass spectrometry.
Caption: Workflow for an inter-laboratory comparison study.
Caption: Principle of isotope dilution mass spectrometry.
Conclusion
The use of this compound as an internal standard in inter-laboratory comparison studies provides a robust methodology for ensuring the accuracy and comparability of acetophenone quantification. Its properties as a stable isotope-labeled analog make it superior to other internal standards by effectively compensating for variations in sample preparation and analytical conditions. The protocols and workflows outlined in this guide offer a framework for conducting successful inter-laboratory studies, ultimately leading to higher quality and more reliable data in research and drug development.
References
Performance Evaluation of Acetophenone-13C8 in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetophenone-13C8's performance as an internal standard in complex matrices against other common alternatives. The information presented is supported by established principles of bioanalysis and data from studies comparing different types of internal standards.
Executive Summary
In quantitative mass spectrometry, particularly in the analysis of analytes within complex biological matrices, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results.[1][2] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, to compensate for variability.[2][3] Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for this purpose.[3] This guide specifically evaluates the performance of this compound, a SIL IS for the quantification of acetophenone, and compares it with other alternatives like deuterated acetophenone and structural analogs.
The evidence strongly suggests that this compound, a ¹³C-labeled internal standard, provides superior performance in terms of accuracy and precision. This is primarily attributed to its co-elution with the native analyte, which ensures more effective compensation for matrix effects—a significant challenge in bioanalysis. While direct comparative data for acetophenone is limited in publicly available literature, the principles demonstrated with other analytes, such as amphetamines, show that ¹³C-labeled standards outperform their deuterated counterparts in mitigating ion suppression.
Comparison of Internal Standard Performance
The selection of an internal standard is a critical step in method development for quantitative analysis. The following table summarizes the key performance parameters of this compound in comparison to a deuterated analog (Acetophenone-d5 or -d8) and a structural analog.
| Performance Parameter | This compound | Deuterated Acetophenone (e.g., Acetophenone-d8) | Structural Analog IS |
| Chemical & Physical Properties | Virtually identical to acetophenone. | Minor differences in physicochemical properties due to the mass difference of deuterium. | Similar but not identical chemical structure and properties. |
| Chromatographic Co-elution | Co-elutes with acetophenone. | May exhibit slight retention time shifts, leading to separation from the analyte. | Retention time is designed to be close to, but not identical to, the analyte. |
| Matrix Effect Compensation | Excellent. Co-elution ensures that both the analyte and IS experience the same degree of ion suppression or enhancement. | Good, but can be compromised if chromatographic separation occurs, leading to differential matrix effects. | Fair to good. Less effective as it may not experience the same matrix effects as the analyte due to differences in chemical properties and retention time. |
| Recovery & Precision | High and reproducible, closely tracking the analyte's recovery. | Generally high, but potential for slight differences in recovery compared to the analyte. | Can be variable and may not accurately reflect the analyte's recovery. |
| Accuracy of Quantification | Highest. Provides the most accurate correction for analytical variability. | High, but can be less accurate than ¹³C-labeled standards if significant chromatographic shifts are present. | Moderate. The accuracy can be compromised by differences in extraction recovery and ionization efficiency. |
| Cost & Availability | Generally higher cost and less readily available than deuterated or structural analogs. | Moderate cost and generally more available than ¹³C-labeled standards. | Lowest cost and typically readily available. |
Experimental Protocols
A robust and validated experimental protocol is essential for reliable quantitative analysis. The following provides a typical workflow and detailed methodologies for the quantification of acetophenone in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental Workflow
Caption: A typical bioanalytical workflow for the quantification of acetophenone in plasma using an internal standard.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration range).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation of acetophenone from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Acetophenone: Precursor ion > Product ion (e.g., m/z 121.1 > 105.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 129.1 > 110.1)
-
3. Method Validation
The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of acetophenone into a blank matrix. The linearity should be evaluated by plotting the peak area ratio (analyte/IS) against the concentration. A correlation coefficient (r²) of >0.99 is desirable.
-
Recovery: The extraction recovery is determined by comparing the analyte peak area in a pre-extracted spiked sample to that of a post-extracted spiked sample at different concentrations.
-
Matrix Effect: The matrix effect is evaluated by comparing the peak area of the analyte in a post-extracted spiked sample to that of a neat solution of the analyte at the same concentration. The use of this compound is expected to effectively compensate for matrix effects.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%CV) should be ≤15% (≤20% at the LLOQ), and the accuracy (%Bias) should be within ±15% (±20% at the LLOQ).
Logical Relationship of Internal Standard Choice and Data Quality
The choice of an internal standard directly impacts the quality and reliability of the analytical data. The following diagram illustrates the logical flow of how a superior internal standard like this compound leads to more robust results.
Caption: The impact of internal standard selection on analytical performance and data quality.
Conclusion
Based on the fundamental principles of stable isotope dilution mass spectrometry and evidence from comparative studies of different internal standards, This compound is the superior choice for the quantitative analysis of acetophenone in complex matrices . Its key advantage lies in its ability to co-elute with the analyte, providing the most accurate compensation for matrix effects and other sources of analytical variability. This leads to higher accuracy, precision, and overall reliability of the quantitative data, which is paramount in research and drug development settings. While deuterated and structural analog internal standards can be used, they present a higher risk of compromised data quality. Therefore, for the most robust and defensible results, the use of this compound is highly recommended.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 苯乙酮-13C8 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
The Gold Standard: Justifying the Use of ¹³C-Labeled Standards Over Deuterated Alternatives in Quantitative Analysis
In the precise world of bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative data. For researchers, scientists, and drug development professionals utilizing mass spectrometry, stable isotope-labeled (SIL) internal standards are indispensable for correcting analytical variability. While deuterium (d)-labeled standards have been widely used due to their lower cost and relative ease of synthesis, a growing body of evidence demonstrates the clear superiority of Carbon-13 (¹³C)-labeled standards. This guide provides an objective comparison, supported by experimental principles and data, to justify the selection of ¹³C-labeled standards for robust and high-fidelity quantitative assays.
The Core of the Matter: Key Performance Differences
The fundamental justification for preferring ¹³C-labeled standards lies in their near-identical physicochemical properties to the unlabeled analyte. This ensures they behave almost identically throughout the analytical process, from sample extraction to detection. Deuterated standards, however, can introduce analytical challenges that compromise data quality.
The primary distinctions are summarized below:
| Feature | ¹³C-Labeled Standard | d-Labeled Standard | Rationale & Implication |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the unlabeled analyte.[1][2][3] | Variable: Often exhibits a chromatographic shift, eluting slightly earlier than the analyte.[1][4] | The isotope effect of deuterium can alter the molecule's polarity and interaction with the stationary phase. This shift can lead to differential matrix effects, where the analyte and standard experience different levels of ion suppression or enhancement, compromising accuracy. |
| Isotopic Stability | High: The ¹³C-¹²C bond is highly stable with no risk of isotopic exchange. | Variable: Deuterium atoms can be prone to back-exchange with protons from the solvent or matrix, especially if located at exchangeable sites (-OH, -NH). | Loss of the deuterium label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. |
| Metabolic Stability | High: Does not alter metabolic pathways. | Potential for Alteration: The stronger C-D bond can slow down metabolism at the labeled site, potentially redirecting metabolism to alternative pathways ("metabolic switching"). | Metabolic switching can alter the pharmacokinetic profile of the standard, making it a less reliable mimic of the analyte in in-vivo studies. |
| Matrix Effect Compensation | Superior: Perfect co-elution ensures that the ¹³C-standard experiences the same matrix effects as the analyte, providing more accurate correction. | Compromised: Chromatographic separation can lead to the standard and analyte being in different "analytical spaces" during ionization, resulting in incomplete compensation for matrix effects. | Inaccurate matrix effect correction is a significant source of variability and bias in bioanalytical results. |
| Accuracy & Precision | Generally Higher: The combination of co-elution and isotopic stability leads to improved accuracy and precision in quantitative assays. | Potential for Reduced Accuracy: Chromatographic and isotopic stability issues can introduce bias and variability into the measurements. | For regulated bioanalysis, the higher accuracy and precision offered by ¹³C-standards are often necessary to meet stringent validation criteria. |
Quantitative Data Summary
While direct head-to-head comparisons for every analyte are not always published, the validation data from numerous studies consistently demonstrate the superior performance of ¹³C-labeled internal standards. The following tables summarize typical validation parameters, illustrating the enhanced accuracy and precision achieved with ¹³C-standards.
Table 1: Typical Performance of a d-Labeled Internal Standard Method
| Validation Parameter | Typical Result | Reference |
| Accuracy (Bias %) | Within ±15% | |
| Precision (CV %) | < 15% | |
| Chromatographic Shift | 0.02 - 0.2 minutes | |
| Matrix Effect Variability | Can differ by >20% between analyte and IS |
Table 2: Typical Performance of a ¹³C-Labeled Internal Standard Method
| Validation Parameter | Typical Result | Reference |
| Accuracy (Bias %) | Within ±10% | |
| Precision (CV %) | < 10% | |
| Chromatographic Shift | None | |
| Matrix Effect Variability | Highly consistent between analyte and IS |
Note: The values presented are illustrative and based on typical outcomes reported in bioanalytical literature. Actual performance will vary depending on the analyte, matrix, and specific method conditions.
Experimental Protocols
To empirically justify the selection of a ¹³C-labeled standard, a head-to-head comparison can be performed during method development and validation. The following protocol outlines the key experiments to assess the performance of both d-labeled and ¹³C-labeled internal standards.
Protocol: Comparative Evaluation of Isotope-Labeled Internal Standards
1. Objective: To compare the analytical performance of a ¹³C-labeled versus a d-labeled internal standard for the quantification of "Analyte X" in human plasma using LC-MS/MS.
2. Materials:
-
Analyte X certified reference standard
-
¹³C-labeled Analyte X internal standard
-
d-labeled Analyte X internal standard
-
Control human plasma from at least six different sources
-
HPLC-grade solvents (acetonitrile, methanol, water, formic acid)
-
HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
3. Standard Solutions Preparation:
-
Prepare separate stock solutions of Analyte X, ¹³C-IS, and d-IS in a suitable organic solvent.
-
Prepare calibration standards by spiking control plasma with Analyte X at a minimum of six concentration levels.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or blank), add 10 µL of the internal standard working solution (either ¹³C-IS or d-IS).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good peak shape and separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for Analyte X.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor and product ions for Analyte X, ¹³C-IS, and d-IS.
-
6. Key Comparative Experiments:
-
Chromatographic Co-elution:
-
Inject a solution containing Analyte X, ¹³C-IS, and d-IS.
-
Overlay the chromatograms for all three compounds.
-
Acceptance Criteria: The retention time of the ¹³C-IS should be identical to Analyte X. Measure and report any retention time shift for the d-IS.
-
-
Matrix Effect Evaluation:
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A: Analyte and IS in neat solution.
-
Set B: Blank plasma extract spiked with analyte and IS post-extraction.
-
Set C: Blank plasma from six different sources spiked with analyte and IS before extraction.
-
-
Calculate the matrix factor (MF) for the analyte and each IS: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the six plasma lots should be ≤15%. Compare the CV% obtained with the ¹³C-IS versus the d-IS. The ¹³C-IS is expected to yield a lower CV%.
-
-
Accuracy and Precision:
-
Analyze five replicates of each QC level using both the ¹³C-IS and d-IS for quantification.
-
Calculate the accuracy (% bias) and precision (CV%) for each set of QCs.
-
Acceptance Criteria: Mean concentration should be within ±15% of the nominal value, and the CV% should not exceed 15%. Compare the results to determine which IS provides higher accuracy and precision.
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams describe the critical analytical challenges and workflows.
Caption: Isotope effect leading to differential matrix effects.
References
Linearity Assessment of Acetophenone-13C8 Calibration: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the linearity of an analytical method is a critical component of method validation, ensuring that the instrumental response is directly proportional to the concentration of the analyte over a given range. This guide provides a comprehensive overview of the linearity assessment for Acetophenone-13C8, a commonly used internal standard in bioanalytical and pharmaceutical studies. We will compare its performance with alternative analytical approaches and provide detailed experimental protocols.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of substances like Acetophenone and its isotopically labeled counterpart, this compound, depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Gas Chromatography (GC) are common techniques.
| Method | Principle | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | LOD: ~1.5 ng/mL, LOQ: ~4.5 ng/mL[1] | 98-102%[1] | < 2%[1] | High resolution, suitable for non-volatile samples.[1] | Requires solvent consumption, may need derivatization for compounds without a chromophore.[1] |
| GC-MS | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Not specified in the provided results. | Not specified in the provided results. | Not specified in the provided results. | High sensitivity and selectivity, provides structural information. | Requires volatile and thermally stable analytes. |
Experimental Protocol: Linearity Assessment of this compound
This protocol outlines the steps to assess the linearity of an analytical method using this compound as an internal standard for the quantification of Acetophenone. The principles are derived from established guidelines for analytical method validation.
Objective: To demonstrate the linear relationship between the analyte concentration and the instrumental response over a defined range.
Materials:
-
Acetophenone (analytical standard)
-
This compound (internal standard)
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Volumetric flasks and calibrated pipettes
-
Analytical balance
-
HPLC-UV or GC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve Acetophenone and this compound in the chosen solvent to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by spiking a constant volume of the this compound internal standard solution into varying concentrations of Acetophenone. The concentration range should span 50-150% of the expected analyte concentration in samples.
-
For example, prepare standards with Acetophenone concentrations of 50, 75, 100, 125, and 150 µg/mL, each containing a fixed concentration of this compound (e.g., 100 µg/mL).
-
-
Analysis:
-
Analyze each calibration standard in triplicate.
-
For HPLC-UV analysis, typical conditions might involve a C18 column with a mobile phase of acetonitrile and water at a flow rate of 1.0 mL/min, with UV detection at 245 nm.
-
For GC-MS analysis, an appropriate column and temperature program should be used to achieve good separation.
-
-
Data Evaluation:
-
For each standard, calculate the ratio of the peak area of Acetophenone to the peak area of this compound.
-
Plot the peak area ratio (y-axis) against the corresponding concentration of Acetophenone (x-axis).
-
Perform a linear regression analysis on the data.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be greater than 0.995.
-
A visual inspection of the calibration curve should show a linear relationship.
-
The y-intercept should not be significantly different from zero.
-
A plot of the residuals (the difference between the observed and predicted values) should show a random distribution around the x-axis.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates the key steps in the linearity assessment process.
Caption: Workflow for Linearity Assessment of this compound Calibration.
Signaling Pathway and Logical Relationships
The logical relationship in a linearity assessment follows a clear path from experimental design to data interpretation, as depicted below.
Caption: Logical Flow of Linearity Assessment.
References
Safety Operating Guide
Proper Disposal of Acetophenone-13C8: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper management and disposal of chemical reagents like Acetophenone-13C8 are paramount for ensuring a safe and compliant laboratory environment. This guide provides detailed, procedural instructions for the safe handling and disposal of this compound, a stable isotopically labeled compound. Adherence to these protocols is essential for minimizing risks and preventing environmental contamination.
Immediate Safety and Handling Precautions
Before handling this compound, it is critical to be familiar with its potential hazards. While the Carbon-13 isotope is stable and not radioactive, the hazards are associated with the parent compound, Acetophenone. Acetophenone is a combustible liquid that is harmful if swallowed and causes serious eye irritation.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.
Always ensure that eyewash stations and safety showers are readily accessible. Wash hands thoroughly after handling the chemical.
Step-by-Step Disposal Procedure
Chemical waste must be managed in strict accordance with institutional policies and local, regional, and national regulations. This compound should be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected as a non-halogenated organic waste unless mixed with other substances.
-
Use Original Containers: Whenever possible, store the waste in its original container or a compatible, properly sealed container. This ensures clear labeling and prevents accidental mixing.
-
Container Labeling: Clearly and accurately label the waste container with its full chemical name ("this compound") and associated hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.
-
Professional Disposal: Arrange for the disposal of the chemical waste through an approved and licensed waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the spilled material and absorbent using non-sparking tools and place it in a sealed container for disposal.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 128.17 g/mol (for 13C8 variant) | N/A |
| Boiling Point | 202 °C (lit.) | |
| Melting Point | 19-20 °C (lit.) | |
| Density | 1.097 g/mL at 25 °C | |
| Flash Point | 76.00 °C - closed cup |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Acetophenone-13C8
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for Acetophenone-13C8, a stable isotope-labeled compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Must be worn at all times to protect against splashes. A face shield provides a higher level of protection and is recommended when handling larger quantities or when there is a significant splash risk.[1][2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are suitable.[4] Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A full-length lab coat, preferably flame-resistant, should be worn and kept fastened to protect skin and clothing from splashes. |
| Respiratory Protection | Respirator (if necessary) | Use in a well-ventilated area, such as a chemical fume hood, is the primary engineering control. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with organic vapor cartridges may be necessary. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory to protect against spills and falling objects. |
Operational Plan for Handling this compound
Following a systematic operational plan ensures that this compound is handled safely and effectively from receipt to disposal.
Preparation and Pre-Handling
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Acetophenone. Although this guide is for this compound, the safety information for the unlabeled compound is directly applicable.
-
Designate a Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily available before starting work.
Handling Procedures
-
Wear Appropriate PPE: Don all required personal protective equipment as outlined in the table above.
-
Grounding: For larger quantities, take precautionary measures against static discharge.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area to avoid breathing vapors. Prevent contact with skin, eyes, and clothing.
-
No Eating or Drinking: Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. Seek medical attention in all cases of exposure.
Storage
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.
-
Incompatible Materials: Store separately from strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain.
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
